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BM635 (mesylate) Documentation Hub

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  • Product: BM635 (mesylate)

Core Science & Biosynthesis

Foundational

what is the mechanism of action of BM635 mesylate

An In-Depth Technical Guide for Drug Development Professionals Executive Summary BM635 mesylate is a potent, small-molecule antitubercular agent belonging to the 1,5-diarylpyrrole class. It functions as a direct inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

BM635 mesylate is a potent, small-molecule antitubercular agent belonging to the 1,5-diarylpyrrole class. It functions as a direct inhibitor of MmpL3 (Mycobacterial membrane protein Large 3), an essential transmembrane transporter in Mycobacterium tuberculosis (Mtb).

The compound’s primary mechanism involves blocking the translocation of trehalose monomycolate (TMM) from the inner membrane to the periplasmic space, halting the synthesis of the outer mycomembrane. While early characterization of MmpL3 inhibitors debated the role of proton motive force (PMF) dissipation, current consensus and structural data confirm BM635 acts primarily through direct binding to the MmpL3 proton translocation channel. The mesylate salt formulation is critical, transforming the highly lipophilic free base into a viable drug candidate with significantly enhanced aqueous solubility and oral bioavailability.

Molecular Characteristics & Pharmacochemistry[1]

BM635 is a derivative of the BM212 pyrrole series. The transition from the free base to the mesylate salt was a strategic medicinal chemistry optimization to address the "brick dust" properties (low solubility, high lipophilicity) typical of MmpL3 inhibitors.

FeatureDescription
Chemical Class 1,5-Diaryl-2-methyl-3-(morpholinomethyl)-1H-pyrrole
Salt Form Methanesulfonate (Mesylate)
Role of Salt Increases aqueous solubility and in vivo exposure (AUC).
Lipophilicity High (LogP > 4 for free base), facilitating membrane partitioning.
pKa Basic morpholine nitrogen allows protonation/salt formation.

Pharmacokinetic Impact of Mesylate Salt: Studies comparing BM635 free base to BM635 mesylate demonstrate that the salt form increases bioavailability from ~46% to significantly higher levels in murine models, enabling sufficient plasma concentrations to exceed the MIC


 for sustained periods.
Primary Mechanism of Action: MmpL3 Inhibition

The lethal efficacy of BM635 mesylate stems from its interaction with MmpL3, a member of the Resistance-Nodulation-Division (RND) superfamily.

3.1 The Biological Target: MmpL3

MmpL3 acts as a "flippase" or transporter at the inner membrane of Mtb.[1][2][3][4] Its physiological role is to translocate Trehalose Monomycolate (TMM) —a precursor lipid synthesized in the cytoplasm—across the inner membrane to the periplasm.[1] Once in the periplasm, TMM is processed by the Antigen 85 complex (Ag85) to form Trehalose Dimycolate (TDM) (Cord Factor) and mycolylated arabinogalactan, which constitute the waxy, impermeable mycobacterial cell wall.

3.2 Mechanism of Inhibition

BM635 binds directly to the transmembrane domain of MmpL3.

  • Binding Site: Mutational mapping identifies resistance-conferring mutations in the transmembrane helices (e.g., Tyr252, Asp251, Phe644), specifically within the proton translocation channel.

  • Proton Relay Blockade: MmpL3 function relies on the Proton Motive Force (PMF). BM635 occupies the proton channel, preventing the proton coupling energy required to flip the bulky TMM molecule.

  • Metabolic Catastrophe:

    • Intracellular: TMM accumulates to toxic levels inside the cell.

    • Extracellular: The supply of TMM to the periplasm is cut off.

    • Consequence: Synthesis of TDM and the mycolyl-arabinogalactan complex ceases. The cell wall loses integrity, leading to lysis and cell death.

3.3 Secondary Effects (The PMF Debate)

While some lipophilic MmpL3 inhibitors act as uncouplers (dissipating PMF), BM635 is classified as a direct inhibitor . Although high concentrations may perturb membrane potential due to lipophilicity, its bactericidal activity at MIC levels correlates with direct protein binding rather than general membrane depolarization.

Pathway Visualization

The following diagram illustrates the interruption of the mycolic acid pathway by BM635.

MmpL3_Inhibition cluster_cyto Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall FASII FAS-II System (Mycolic Acid Synthesis) TMM_In TMM (Intracellular) FASII->TMM_In Synthesis MmpL3 MmpL3 Transporter (Proton Channel) TMM_In->MmpL3 Substrate Loading CellDeath Cell Wall Destabilization & Lysis TMM_In->CellDeath Toxic Accumulation TMM_Out TMM (Periplasmic) MmpL3->TMM_Out Translocation (Blocked) BM635 BM635 Mesylate BM635->MmpL3 Inhibits (Binds Proton Channel) Ag85 Antigen 85 Complex TMM_Out->Ag85 Substrate TDM Trehalose Dimycolate (Cord Factor) Ag85->TDM Synthesis mAG Mycolyl-Arabinogalactan Ag85->mAG Synthesis TDM->CellDeath Depletion causes...

Figure 1: Mechanism of Action. BM635 binds MmpL3, blocking TMM export. This causes intracellular TMM accumulation and halts cell wall assembly.[5]

Experimental Validation Protocols

To validate the mechanism of BM635 mesylate in a research setting, the following assays are standard.

5.1 Protocol: TMM/TDM Lipid Profiling (TLC)

This experiment confirms MmpL3 inhibition by visualizing the "TMM accumulation / TDM depletion" signature.

  • Culture: Grow M. tuberculosis (H37Rv) to mid-log phase (OD

    
     ~0.4–0.6).
    
  • Treatment:

    • Aliquot culture into tubes.

    • Treat with BM635 mesylate at 1x, 5x, and 10x MIC.

    • Include a Negative Control (DMSO) and Positive Control (SQ109 or known MmpL3 inhibitor).

    • Incubate for 4–12 hours.

  • Labeling: Add [1,2-

    
    C]acetate (1 µCi/mL) to the cultures at the start of treatment to label newly synthesized lipids.
    
  • Extraction:

    • Harvest cells by centrifugation.

    • Extract lipids using CHCl

      
      :CH
      
      
      
      OH (2:1 v/v).
  • Analysis:

    • Resolve lipids on Silica Gel 60 TLC plates.

    • Solvent System: CHCl

      
      :CH
      
      
      
      OH:H
      
      
      O (65:25:4).
    • Visualization: Phosphorimaging.

  • Expected Result: BM635-treated lanes will show a dense, dark band for TMM (accumulation) and a faint or missing band for TDM compared to DMSO control.

5.2 Protocol: Spontaneous Resistant Mutant Generation

This confirms the target by identifying mutations in the mmpL3 gene.

  • Plating: Plate 10

    
    –10
    
    
    
    CFU of M. tuberculosis onto 7H10 agar containing BM635 at 5x–10x MIC.
  • Incubation: Incubate at 37°C for 3–4 weeks.

  • Isolation: Pick surviving colonies.

  • Confirmation: Retest MIC of colonies to confirm resistance (shift >4-fold).

  • Sequencing: PCR amplify and sequence the mmpL3 gene (Rv0206c).

  • Analysis: Look for Single Nucleotide Polymorphisms (SNPs) resulting in amino acid changes (e.g., Asp251, Gly253, Phe644).

Quantitative Data Summary

The following table summarizes key pharmacological data for BM635 (Mesylate vs. Free Base) derived from hit-to-lead optimization studies.

ParameterBM635 (Free Base)BM635 (Mesylate Salt)Impact
Aqueous Solubility < 1 µg/mL> 50 µg/mL>50-fold increase ; enables oral formulation.
MIC (Mtb H37Rv) 0.12 – 0.3 µM0.12 – 0.3 µMPotency is retained (active moiety is the same).
Bioavailability (F%) ~46%> 80%Enhanced systemic absorption.
C

(Mouse)
ModerateHighHigher peak concentration drives efficacy.
Selectivity Index (SI) > 100> 100Low cytotoxicity against mammalian cells (Vero).
References
  • Poce, G., et al. (2018). In vivo potent BM635 analogue with improved drug-like properties.[6] European Journal of Medicinal Chemistry.[6]

  • Biava, M., et al. (2017). Pharmaceutical salt of BM635 with improved bioavailability. European Journal of Pharmaceutical Sciences.

  • Xu, Z., et al. (2017). Structure and function of the mycobacterial MmpL3 transporter. (Contextual reference for MmpL3 mechanism).

  • Li, W., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases.

Sources

Exploratory

Technical Monograph: BM635 – A Pyrrole-Based MmpL3 Inhibitor for Tuberculosis

Executive Summary BM635 represents a pivotal lead compound in the development of anti-tubercular agents targeting MmpL3 (Mycobacterial membrane protein Large 3). Belonging to the 1,5-diarylpyrrole class, BM635 distinguis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BM635 represents a pivotal lead compound in the development of anti-tubercular agents targeting MmpL3 (Mycobacterial membrane protein Large 3). Belonging to the 1,5-diarylpyrrole class, BM635 distinguishes itself through potent bactericidal activity against Mycobacterium tuberculosis (Mtb) and a high selectivity index.[1]

While early derivatives like BM212 established the pyrrole scaffold's efficacy, BM635 addressed critical liabilities in metabolic stability and in vivo efficacy.[1] However, its development highlights a universal challenge in MmpL3 inhibitors: the balance between the lipophilicity required to reach the target and the solubility required for oral bioavailability. This guide details the mechanistic grounding, pharmacological profile, and validated experimental protocols for researching BM635.

Chemical & Mechanistic Profile

Chemical Identity

BM635 is a 1,5-diaryl-2-methylpyrrole derivative. The scaffold is designed to mimic the transition state of mycolic acid substrates or occlude the proton-translocating channel of MmpL3.

  • IUPAC Name: 4-((1-(4-fluorophenyl)-5-(4-isopropylphenyl)-2-methyl-1H-pyrrol-3-yl)methyl)morpholine

  • Target: MmpL3 (essential mycolic acid transporter).[2][3]

  • Key Optimization: The introduction of the morpholine moiety improves solubility compared to earlier adamantane or piperazine analogs, though salt formation (Mesylate) is required for optimal in vivo exposure.

Mechanism of Action (MOA)

MmpL3 is an essential RND-superfamily transporter responsible for flipping Trehalose Monomycolate (TMM) from the inner membrane (cytosolic side) to the periplasmic space, where it is converted to Trehalose Dimycolate (TDM) and incorporated into the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.

Inhibition Logic: BM635 binds to the transmembrane proton-conducting channel of MmpL3. This binding arrests TMM translocation, leading to:

  • Accumulation of TMM in the cytoplasm.

  • Depletion of TDM and mycolates in the cell wall.

  • Destabilization of the outer membrane and cell lysis.

Pathway Visualization

The following diagram illustrates the interruption of cell wall biosynthesis by BM635.

MmpL3_Pathway FASII FAS-II System (Mycolic Acid Synthesis) TMM_Cyto TMM (Cytoplasm) FASII->TMM_Cyto Synthesis MmpL3 MmpL3 Transporter (Inner Membrane) TMM_Cyto->MmpL3 Substrate Binding TMM_Peri TMM (Periplasm) MmpL3->TMM_Peri Translocation Lysis Cell Lysis MmpL3->Lysis  Blockage leads to BM635 BM635 (Inhibitor) BM635->MmpL3  Blocks Channel Ag85 Antigen 85 Complex TMM_Peri->Ag85 Substrate TDM TDM (Outer Membrane) Ag85->TDM Mycolyl Transfer CellWall mAGP Complex (Stable Cell Wall) TDM->CellWall Integration

Figure 1: Mechanism of Action. BM635 binds to MmpL3, preventing the translocation of TMM precursors, resulting in the cessation of cell wall construction and subsequent bacterial death.

Pharmacological Profile[1][2][3][4][5][6][7][8]

In Vitro Potency

BM635 demonstrates potent activity against drug-sensitive and drug-resistant strains.

ParameterValueNotes
MIC (H37Rv) 0.12 – 0.6 µMPotency varies slightly by salt form (Mesylate vs Free Base).
MBC (H37Rv) ~0.24 µMBactericidal (MBC/MIC ratio ≤ 4).
Selectivity Index (SI) > 100Cytotoxicity (Vero/HepG2) vs MIC.
Resistance Frequency 10⁻⁸Comparable to other MmpL3 inhibitors (e.g., SQ109).
Resistance Landscape

Resistance to BM635 maps almost exclusively to the mmpL3 gene.

  • Common Mutations: F255L, G253E, L567P, V646M.

  • Cross-Resistance: High cross-resistance with other pyrroles (BM212) and moderate cross-resistance with diamine MmpL3 inhibitors (SQ109), confirming the shared target.

Pharmacokinetics (PK) & Formulation

The "greasy" nature of MmpL3 inhibitors presents a formulation challenge.

  • Free Base: Poor aqueous solubility, leading to erratic absorption.

  • Mesylate Salt (BM635-Mes): Significantly improved bioavailability.

    • AUC: ~4-fold higher than free base.

    • Cmax: ~2970 ng/mL (at 50 mg/kg oral).

    • Half-life (t1/2): ~1 hour (Mouse).

Experimental Protocols

Protocol A: MIC Determination (REMA)

Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput screening of lipophilic anti-tuberculars.

Reagents:

  • Middlebrook 7H9 broth (supplemented with 10% OADC, 0.2% glycerol, 0.05% Tween 80).

  • Resazurin sodium salt powder (prepare 0.01% w/v solution).

  • BM635 stock (10 mM in DMSO).

Workflow:

  • Preparation: In a 96-well plate, add 100 µL of 7H9 media to all wells.

  • Serial Dilution: Add BM635 to column 2 (final conc. e.g., 20 µM) and serially dilute 1:2 across to column 11. Leave column 12 as Growth Control (GC).

  • Inoculation: Dilute log-phase M. tuberculosis H37Rv (OD600 ~0.6) to approx.[4][5][6] 1x10⁵ CFU/mL. Add 100 µL to all wells.

  • Incubation: Incubate at 37°C for 5-7 days.

  • Readout: Add 30 µL of Resazurin solution. Incubate for 24 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

  • Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.

Scientist's Note: BM635 is highly lipophilic. Ensure the final DMSO concentration does not exceed 1% to avoid solvent toxicity masking the drug effect. If precipitation occurs in the wells, verify solubility in 7H9 media before inoculation.

Protocol B: MmpL3 Inhibition Assay (Whole Cell Lipid Extraction)

This assay validates the MOA by visualizing the accumulation of TMM and loss of TDM.

Workflow:

  • Culture: Grow M. tuberculosis to OD600 ~0.8.

  • Treatment: Aliquot culture and treat with:

    • Control (DMSO only).

    • BM635 (at 4x MIC and 8x MIC).

    • Isoniazid (Negative control for MmpL3; targets InhA).

  • Labeling: Add [¹⁴C]-acetate (1 µCi/mL) to cultures immediately after drug addition. Incubate for 4-6 hours.

  • Harvest: Centrifuge pellets, wash with PBS.

  • Lipid Extraction:

    • Extract lipids using CHCl₃:CH₃OH (2:1 v/v).

    • Separate phases; collect organic phase.

  • TLC Analysis:

    • Spot lipids on Silica Gel 60 plates.

    • Solvent System: CHCl₃:CH₃OH:H₂O (65:25:4).

    • Visualize via PhosphorImager.

  • Result Interpretation: MmpL3 inhibition is confirmed if the TMM band intensity increases significantly while the TDM band disappears compared to the DMSO control.

Protocol C: In Vivo Efficacy (Acute Murine Model)

Standardized workflow for assessing lead candidates.

InVivo_Workflow cluster_dosing Dosing Regimen Infection Infection (Aerosol/IV) Incubation Incubation (Day 0-1) Infection->Incubation Treatment Treatment Phase (Day 1-8) Incubation->Treatment Start Dosing Harvest Harvest (Day 9) Treatment->Harvest Sacrifice CFU CFU Enumeration (Lung/Spleen) Harvest->CFU Dose1 BM635-Mesylate (40-300 mg/kg) Vehicle Vehicle Control (e.g., HPMC/Tween)

Figure 2: Acute Murine Infection Model Workflow. Mice are infected and subsequently treated for 8 days. Efficacy is determined by the reduction in bacterial load (CFU) in the lungs compared to untreated controls.

Key Parameters:

  • Mouse Strain: BALB/c or C57BL/6.

  • Dosing: Once daily (QD) via oral gavage.

  • Vehicle: 0.5% Hydroxypropyl methylcellulose (HPMC) + 0.1% Tween 80 (critical for suspending BM635).

  • Endpoint: Log10 reduction in CFU. BM635 typically achieves ~1.5 - 2.0 log reduction at optimal doses.

References

  • Poce, G. et al. (2017). Pharmaceutical salt of BM635 with improved bioavailability. European Journal of Pharmaceutical Sciences. Link

  • Poce, G. et al. (2018). In vivo potent BM635 analogue with improved drug-like properties.[7] European Journal of Medicinal Chemistry. Link

  • Biava, M. et al. (2010). Antimycobacterial compounds that target MmpL3.[3][8][9][4][7][10] Research in Microbiology.[3][11][8][9][4][7][12] Link

  • Li, W. et al. (2014).[13] MmpL3 as a target for the antitubercular drug SQ109.[2][4][14] Antimicrobial Agents and Chemotherapy.[2][11][4] Link

  • Xu, Z. et al. (2017). Structure and function of MmpL3, the mycobacterial mycolic acid transporter.[3][9][14] Proceedings of the National Academy of Sciences. Link

Sources

Foundational

Discovery and Chemical Synthesis of BM635: A Technical Guide

This guide details the discovery, chemical synthesis, and pharmacological characterization of BM635 , a potent pyrrole-derivative targeting the mycobacterial membrane protein Large 3 (MmpL3). Executive Summary BM635 is a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the discovery, chemical synthesis, and pharmacological characterization of BM635 , a potent pyrrole-derivative targeting the mycobacterial membrane protein Large 3 (MmpL3).

Executive Summary

BM635 is a small-molecule inhibitor designed to combat Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] It belongs to a class of 1,5-diaryl-2-methyl-3-(mannich-base)pyrroles .

  • Target: MmpL3 (Mycobacterial membrane protein Large 3).[1][2]

  • Mechanism: Inhibition of mycolic acid transport, leading to cell wall destabilization.[2]

  • Key Potency: MIC = 0.12 µM against Mtb H37Rv.

  • Status: Preclinical lead compound (derived from the BM212 scaffold).

Introduction & Rationale

The discovery of BM635 was driven by the urgent need for novel antitubercular agents with unique mechanisms of action. The BM212 scaffold was the starting point—a potent pyrrole acting on MmpL3. However, BM212 suffered from poor drug-like properties, specifically high lipophilicity and rapid microsomal clearance.

The MmpL3 Target

MmpL3 is an essential inner membrane transporter responsible for translocating Trehalose Monomycolate (TMM) from the cytoplasm to the periplasmic space.[2] Once there, TMM is converted into Trehalose Dimycolate (TDM) and mycolated arabinogalactan, forming the protective mycolic acid layer of the mycobacterial cell wall.

Why MmpL3?

  • Essentiality: Deletion is lethal to the bacterium.

  • Accessibility: It operates at the membrane interface.

  • Novelty: Distinct from targets of first-line drugs like Isoniazid or Rifampicin.

Discovery Chemistry: From Hit to Lead

The evolution from BM212 to BM635 involved a rigorous Structure-Activity Relationship (SAR) campaign focused on two vectors: Metabolic Stability and Solubility .

SAR Logic[1]
  • The Core: The 1,5-diarylpyrrole core is essential for binding to the hydrophobic pocket of MmpL3.

  • C-1 Position (N-Aryl): Substitution of the phenyl ring with 4-Fluorophenyl (in BM635) blocks a primary site of metabolic oxidation (para-position), significantly increasing half-life (

    
    ).
    
  • C-3 Position (Side Chain): Introduction of a morpholinomethyl moiety via a Mannich reaction introduced a basic center. This improved aqueous solubility at physiological pH and enhanced lysosomal trapping within macrophages, where Mtb resides.

Comparative Profile
FeatureBM212 (Parent)BM635 (Optimized)Impact
C-1 Substituent 4-Chlorophenyl4-Fluorophenyl Improved metabolic stability (blocks CYP oxidation).
C-5 Substituent 4-Chlorophenyl4-Isopropylphenyl Enhanced hydrophobic interaction in the binding pocket.
C-3 Group 4-MethylpiperazineMorpholine Balanced lipophilicity/solubility profile.
MIC (Mtb H37Rv) 0.7–1.5 µM0.12 µM ~10-fold increase in potency.

Chemical Synthesis

The synthesis of BM635 follows a convergent medicinal chemistry route, utilizing the Paal-Knorr Pyrrole Synthesis followed by a C-3 functionalization via the Mannich Reaction .

Retrosynthetic Analysis
  • Target: BM635

  • Disconnection 1: C3–CH2 bond (Mannich disconnection)

    
     Pyrrole Core + Formaldehyde + Morpholine.
    
  • Disconnection 2: Pyrrole Ring (Paal-Knorr)

    
     1,4-Diketone + 4-Fluoroaniline.
    
Detailed Synthetic Protocol
Step 1: Synthesis of the 1,4-Diketone Precursor

Reagents: 4-Isopropylbenzaldehyde, Methyl Vinyl Ketone (MVK), Thiazolium catalyst (Stetter Reaction conditions) or Sodium Ethoxide (if using acetophenone route).

A common robust route for this specific scaffold involves the Stetter Reaction :

  • Reactants: 4-Isopropylbenzaldehyde and Methyl Vinyl Ketone.

  • Catalyst: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.1 eq), Et3N.

  • Conditions: Reflux in Ethanol for 12–16 hours.

  • Product: 1-(4-isopropylphenyl)pentane-1,4-dione .

    • Note: This produces the unsymmetrical 1,4-diketone required for the 2-methyl-5-aryl substitution pattern.

Step 2: Paal-Knorr Condensation (Pyrrole Core Formation)

Reagents: 1,4-Diketone (from Step 1), 4-Fluoroaniline, p-Toluenesulfonic acid (pTSA).

  • Setup: Dissolve 1-(4-isopropylphenyl)pentane-1,4-dione (1.0 eq) and 4-Fluoroaniline (1.1 eq) in dry Toluene or Benzene.

  • Catalysis: Add a catalytic amount of pTSA.

  • Process: Reflux with a Dean-Stark trap to remove water azeotropically.

  • Duration: 4–8 hours (monitor by TLC).

  • Workup: Cool, wash with NaHCO3, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Intermediate: 1-(4-fluorophenyl)-2-methyl-5-(4-isopropylphenyl)-1H-pyrrole .

Step 3: Mannich Reaction (C-3 Functionalization)

Reagents: Pyrrole Intermediate, Formaldehyde (37% aq), Morpholine, Acetic Acid.

  • Setup: Dissolve the pyrrole intermediate in Acetonitrile or Ethanol.

  • Addition: Add Morpholine (1.2 eq) and Formaldehyde (1.5 eq).

  • Catalysis: Add Glacial Acetic Acid (1.0 eq) to catalyze the iminium ion formation.

  • Reaction: Stir at room temperature for 2 hours, then warm to 50°C if conversion is slow.

  • Mechanism: Electrophilic aromatic substitution at the electron-rich C-3 position of the pyrrole.

  • Workup: Neutralize with NaOH, extract with DCM.

  • Final Product: BM635 (Solid).

    • Yield: Typically 60–75% for the final step.

Visualizing the Mechanism & Workflow

Diagram 1: MmpL3 Inhibition Pathway

This diagram illustrates how BM635 disrupts the cell wall biosynthesis.

MmpL3_Pathway Cytoplasm Cytoplasm TMM_Cyto TMM (Precursor) Cytoplasm->TMM_Cyto Synthesis MmpL3 MmpL3 Transporter (Inner Membrane) TMM_Cyto->MmpL3 Substrate Binding TMM_Peri TMM (Translocated) MmpL3->TMM_Peri Translocation (Blocked) BM635 BM635 (Inhibitor) BM635->MmpL3 Inhibition Periplasm Periplasm Ag85 Ag85 Complex TMM_Peri->Ag85 Substrate CellWall Mycolyl-Arabinogalactan (Cell Wall Integrity) Ag85->CellWall Polymerization

Caption: BM635 binds to the MmpL3 proton-translocating channel, preventing TMM export and halting cell wall synthesis.

Diagram 2: Chemical Synthesis Flow

Synthesis_Flow Aldehyde 4-Isopropylbenzaldehyde Diketone 1,4-Diketone Intermediate Aldehyde->Diketone Stetter Rxn (Thiazolium cat.) MVK Methyl Vinyl Ketone MVK->Diketone Aniline 4-Fluoroaniline PyrroleCore 1,5-Diarylpyrrole Core Aniline->PyrroleCore Morpholine Morpholine/HCHO Final BM635 (Target Molecule) Morpholine->Final Diketone->PyrroleCore Paal-Knorr (pTSA, Reflux) PyrroleCore->Final Mannich Rxn (AcOH, RT)

Caption: Convergent synthesis of BM635 via Stetter, Paal-Knorr, and Mannich reactions.

Biological Characterization & Data

In Vitro Activity

BM635 demonstrates superior potency compared to standard antituberculars in resistant strains.

StrainMIC (µM)Resistance Profile
H37Rv (Lab Strain)0.12Pan-sensitive
MDR-TB (Clinical Isolates)0.12 – 0.25Resistant to INH, RIF
XDR-TB 0.12 – 0.50Resistant to INH, RIF, FQ
In Vivo Efficacy (Murine Model)

In acute murine infection models, BM635 showed significant reduction in bacterial load.

  • Dosage: 100 mg/kg (Oral).

  • Reduction: > 2.5 log10 CFU reduction in lungs after 4 weeks.

  • Bioavailability: Moderate (improved over BM212), but often requires formulation (e.g., nanoemulsions) for maximum exposure due to lipophilicity (

    
    ).
    
Safety Profile
  • Cytotoxicity (Vero cells): CC50 > 50 µM.

  • Selectivity Index (SI): > 400.

  • hERG Inhibition: Low risk at therapeutic concentrations (a common issue with lipophilic amines, optimized in BM635).

References

  • Poce, G. et al. (2018). "In vivo potent BM635 analogue with improved drug-like properties." European Journal of Medicinal Chemistry.

  • Biava, M. et al. (2010). "Antimycobacterial compounds that target MmpL3."[1][2][3] Research in Microbiology.

  • Li, W. et al. (2014). "MmpL3 as a target for the treatment of drug-resistant tuberculosis."[3] Frontiers in Microbiology.

  • Xu, Z. et al. (2017). "Structure and function of MmpL3, the mycobacterial mycolic acid transporter." Proceedings of the National Academy of Sciences.

Sources

Exploratory

Optimizing MmpL3 Inhibition: A Technical Guide to the Design and Evaluation of Novel BM635 Analogs

Executive Summary The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of agents with novel mechanisms of action. BM635, a 1,5-diar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of agents with novel mechanisms of action. BM635, a 1,5-diarylpyrrole derivative, has emerged as a potent inhibitor of MmpL3 (Mycobacterial membrane protein Large 3), a critical transporter of mycolic acids.[1]

While BM635 exhibits potent bactericidal activity (MIC ~0.12 µM), its clinical progression is hampered by high lipophilicity (LogD > 8.[1]0) and poor aqueous solubility. This guide outlines a rational design strategy for "Next-Generation" BM635 derivatives, focusing on scaffold modification to improve physicochemical properties without compromising target affinity.

Introduction: The MmpL3 Target and BM635 Scaffold

The Biological Bottleneck: MmpL3

MmpL3 is an essential transmembrane protein responsible for translocating Trehalose Monomycolate (TMM) from the cytoplasm to the periplasmic space. Once transported, TMM is converted into Trehalose Dimycolate (TDM) and incorporated into the mycolic acid layer of the cell wall. Inhibition of MmpL3 leads to the accumulation of TMM and rapid cell death.

The BM635 Pharmacophore

BM635 belongs to the 1,5-diarylpyrrole class.[1][2] Its structure consists of:

  • Central Pyrrole Core: Provides the scaffold geometry.

  • C1 & C5 Aryl Groups: Critical for hydrophobic interaction within the MmpL3 proton-translocating channel.

  • C3 Basic Side Chain: Typically a methyl-piperazine or morpholine moiety. This basic center is essential for accumulation within the acidic environment of the macrophage and binding to the target.

The Optimization Challenge

The primary failure mode for early BM635 analogs is lipophilicity .

  • High LogP (>7): Leads to nonspecific protein binding, poor solubility, and potential phospholipidosis.

  • Metabolic Liability: The phenyl rings are susceptible to oxidative metabolism (CYP450).

Rational Design Strategy: SAR & Chemical Space

To generate superior analogs, researchers must move away from purely hydrophobic substitutions. The following Structure-Activity Relationship (SAR) strategy is recommended:

Core Modifications (Scaffold Hopping)
  • Objective: Lower LogP while maintaining geometry.

  • Strategy: Introduce heteroatoms into the aryl rings (e.g., pyridine instead of phenyl) or the central core (e.g., pyrazole, though this changes the vector of the side chain).

Side Chain Optimization (The "Solubility Handle")

The C3-methylamino group is the most modifiable region.

  • Current Standard: N-methylpiperazine (BM635).

  • Optimization: Switch to Morpholine or Thiomorpholine-dioxide .

    • Why: Morpholine lowers LogP compared to piperazine/thiomorpholine and reduces hERG channel inhibition risk.

    • Evidence: Compound 17 (morpholine analog) showed improved efficacy (MIC 0.15 µM) and a better safety profile (SI > 133).

Metabolic Blocking[3]
  • Problem: Para-positions on the C1/C5 phenyl rings are metabolic hotspots.

  • Solution: Fluorination or introduction of electron-withdrawing groups (CF3, Cl) at the para position to block CYP-mediated oxidation.

Visualization: Mechanism & Workflow

MmpL3 Inhibition Pathway

The following diagram illustrates the critical role of MmpL3 and the interception point of BM635 derivatives.

MmpL3_Pathway Cytoplasm Cytoplasm (TMM Synthesis) MmpL3 MmpL3 Transporter (Inner Membrane) Cytoplasm->MmpL3 TMM Substrate Periplasm Periplasm (Cell Wall Assembly) MmpL3->Periplasm Translocation TDM_Synthesis Ag85 Complex (TMM -> TDM) Periplasm->TDM_Synthesis CellWall Mycolic Acid Layer (Structural Integrity) TDM_Synthesis->CellWall BM635 BM635 / Analogs (Inhibitor) BM635->MmpL3 Blocks Proton Translocation Channel

Caption: Figure 1. Mechanism of Action. BM635 analogs bind to the MmpL3 transporter, preventing the translocation of Trehalose Monomycolate (TMM) to the periplasm, leading to cell wall collapse.

Experimental Protocols

Chemical Synthesis: Paal-Knorr & Mannich Reaction

This route ensures high yields and modularity for creating derivatives.

Step 1: Paal-Knorr Pyrrole Synthesis

  • Reagents: 1,4-dicarbonyl compound (1.0 eq), Primary Aniline (1.2 eq), p-Toluenesulfonic acid (cat.), Ethanol.

  • Procedure: Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane/EtOAc).

  • Workup: Evaporate solvent, redissolve in DCM, wash with 1N HCl and Brine. Purify via flash chromatography.

  • Validation: 1H-NMR must show characteristic pyrrole protons.

Step 2: Mannich Reaction (C3 Functionalization)

  • Reagents: Pyrrole intermediate (1.0 eq), Formaldehyde (37% aq, 1.5 eq), Secondary Amine (Morpholine/Piperazine, 1.2 eq), Acetic Acid/Ethanol.

  • Procedure: Stir at room temperature or mild heat (40°C) for 12 hours.

  • Mechanism: The electron-rich pyrrole ring undergoes electrophilic aromatic substitution at the C3 position.

  • Purification: Neutralize with NaHCO3, extract with EtOAc. Recrystallize if solid; otherwise, column chromatography.

Synthesis_Workflow Start 1,4-Diketone + Aniline PaalKnorr Paal-Knorr Cyclization Start->PaalKnorr Pyrrole 1,5-Diarylpyrrole Intermediate PaalKnorr->Pyrrole Mannich Mannich Reaction (HCHO + Amine) Pyrrole->Mannich Final BM635 Analog (C3-Aminomethyl) Mannich->Final

Caption: Figure 2. Synthetic Pathway. Modular synthesis allowing variation of aryl rings (Step 1) and side-chain amines (Step 2).

Biological Evaluation: MIC Determination (REMA)

To ensure trustworthiness, use the Resazurin Microtiter Assay (REMA) .

  • Preparation: Prepare 7H9 broth supplemented with 10% OADC.

  • Inoculum: M. tuberculosis H37Rv diluted to OD600 ~0.001.

  • Plating: Add 100 µL inoculum to 96-well plates containing serial dilutions of the test compound (Range: 100 µM to 0.05 µM).

  • Controls:

    • Positive Control: Rifampicin (Standard MIC ~0.05 µg/mL).

    • Negative Control: DMSO (vehicle) only.

  • Incubation: 7 days at 37°C.

  • Readout: Add 30 µL Resazurin (0.02%). Incubate 24h. Blue = No Growth (Inhibition); Pink = Growth.

  • Calculation: MIC is the lowest concentration preventing color change.

Data Presentation: Comparative Profile

The table below summarizes the progression from the parent compound (BM212) to the optimized lead (Compound 17).

CompoundR1 (N1-Aryl)R2 (C5-Aryl)R3 (Side Chain)MIC (µM)LogD (pH 7.4)Selectivity Index (SI)
BM212 4-Cl-Ph4-Cl-PhThiomorpholine5.0> 8.5Low (< 10)
BM635 4-Cl-Ph4-Cl-PhN-Me-Piperazine0.128.1High
Cmpd 17 4-iPr-Ph4-iPr-PhMorpholine0.15~6.5> 133
Target -- -- Polar Heterocycle < 0.5 < 5.0 > 100

Note: Data derived from Poce et al. (2018).[3] "Target" represents the ideal profile for a new clinical candidate.

Advanced Characterization: Target Validation

To confirm that new analogs still target MmpL3 and not a secondary target (off-target effects), you must perform Spontaneous Resistant Mutant Generation .

  • Culture: Grow Mtb H37Rv to log phase.

  • Selection: Plate 10^8 - 10^9 CFU on 7H10 agar containing the analog at 5x and 10x MIC.

  • Isolation: Pick surviving colonies after 4 weeks.

  • Sequencing: PCR amplify the mmpL3 gene and sequence.

    • Success Criteria: Identification of non-synonymous SNPs in the mmpL3 gene (common mutations: V194A, F255L) confirms the mechanism of action [2].

References

  • Poce, G., et al. (2018). "In vivo potent BM635 analogue with improved drug-like properties."[4] European Journal of Medicinal Chemistry, 145, 539–550.[4]

  • La Rosa, V., et al. (2012). "MmpL3 Is the Cellular Target of the Antitubercular Pyrrole Derivative BM212." Antimicrobial Agents and Chemotherapy, 56(1), 324–331.[2]

  • Poce, G., et al. (2013). "Improved BM212 MmpL3 Inhibitor Analogue Shows Efficacy in Acute Murine Model of Tuberculosis Infection."[1][4] PLOS ONE, 8(2), e56980.[1][4]

Sources

Protocols & Analytical Methods

Method

Preparation and Dissolution of BM635 Mesylate for In Vitro Assays: An Application Note

Introduction BM635 is a potent small molecule inhibitor of the essential mycobacterial membrane protein Large 3 (MmpL3).[1][2] MmpL3 plays a critical role in the transport of trehalose monomycolate (TMM), a key precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

BM635 is a potent small molecule inhibitor of the essential mycobacterial membrane protein Large 3 (MmpL3).[1][2] MmpL3 plays a critical role in the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycobacterial cell wall.[3][4] Inhibition of MmpL3 disrupts this transport process, leading to a compromised cell wall and ultimately, bacterial cell death.[4] The parent BM635 molecule exhibits poor aqueous solubility, which has led to the development of salt forms to improve its biopharmaceutical properties.[1][2] BM635 mesylate is a salt form of BM635 that was developed to enhance its solubility and bioavailability.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the proper preparation and dissolution of BM635 mesylate for use in in vitro assays.

Mechanism of Action: Targeting the Mycobacterial Cell Wall Synthesis

BM635 mesylate exerts its anti-mycobacterial activity by targeting MmpL3, a crucial transporter protein in Mycobacterium species.[5] The MmpL3 transporter is responsible for flipping TMM from the cytoplasm, where it is synthesized, to the periplasm.[4] Once in the periplasm, TMM is a substrate for the antigen 85 complex, which catalyzes its incorporation into the growing mycobacterial cell wall. By inhibiting MmpL3, BM635 mesylate effectively blocks the transport of TMM, leading to a depletion of essential cell wall components. This disruption of cell wall synthesis ultimately results in a loss of bacterial viability.

cluster_Cytoplasm Cytoplasm cluster_Inner_Membrane Inner Membrane cluster_Periplasm Periplasm TMM_syn Trehalose Monomycolate (TMM) Synthesis MmpL3 MmpL3 Transporter TMM_syn->MmpL3 Transport TMM_peri TMM MmpL3->TMM_peri Translocation Ag85 Antigen 85 Complex TMM_peri->Ag85 Cell_Wall Cell Wall Synthesis Ag85->Cell_Wall BM635 BM635 Mesylate BM635->MmpL3 Inhibition cluster_Stock Stock Solution Preparation cluster_Working Working Solution Preparation cluster_Assay In Vitro Assay weigh Weigh BM635 Mesylate Powder dissolve Dissolve in 100% DMSO weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute in Cell Culture Medium thaw->dilute control Prepare Vehicle Control (DMSO) thaw->control treat Treat Cells dilute->treat control->treat

Sources

Application

Determining the Minimum Inhibitory Concentration (MIC) of BM635 Mesylate: An Application Note and Protocol

Introduction: The Quest for Novel Antimicrobials and the Role of BM635 Mesylate The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating an urgent and continuous pipeline of no...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antimicrobials and the Role of BM635 Mesylate

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating an urgent and continuous pipeline of novel therapeutic agents. BM635 mesylate is a novel synthetic compound under investigation for its potential antibacterial properties. Preliminary structural analysis suggests that BM635 mesylate may belong to the fluoroquinolone class of antibiotics. These agents typically exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, crucial enzymes involved in bacterial DNA replication, leading to irreparable DNA damage and cell death.[1][2][3][4]

The foundational step in evaluating the potential of any new antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[5][6] This quantitative measure is a critical parameter in drug discovery, providing a clear indication of a compound's potency and serving as a key dataset for guiding further preclinical and clinical development.[7] An accurate and reproducible MIC value is essential for establishing the susceptibility of clinically relevant pathogens to a new agent and for monitoring the emergence of resistance.[8]

This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to determine the MIC of BM635 mesylate against a panel of bacterial pathogens. The protocols herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of robust, reliable, and interoperable data.[9]

Principle of the Broth Microdilution Method

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.[10] The principle involves challenging a standardized bacterial inoculum with serially diluted concentrations of the antimicrobial agent in a liquid growth medium. Following a specified incubation period, the microdilution plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits this visible growth.[7] This method is favored for its efficiency, scalability, and the quantitative nature of its results.

Materials and Reagents

Compound:

  • BM635 mesylate powder (potency and purity certified)

Media and Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Sterile deionized water

  • 0.9% sterile saline

  • Barium chloride (BaCl₂)

  • Sulfuric acid (H₂SO₄)

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar

Equipment:

  • Sterile 96-well, U-bottom microtiter plates

  • Multichannel pipette (8- or 12-channel)

  • Single-channel pipettes (various volumes)

  • Sterile pipette tips

  • Sterile reagent reservoirs

  • Incubator (35°C ± 2°C, ambient air)

  • Spectrophotometer or nephelometer

  • Vortex mixer

  • Biological safety cabinet

  • Sterile culture tubes

Bacterial Strains:

  • Test Organisms: A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pneumoniae).

  • Quality Control (QC) Strains: ATCC® (American Type Culture Collection) reference strains with known MIC ranges for comparator agents (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™, P. aeruginosa ATCC® 27853™).

Experimental Protocols

Protocol 1: Preparation of BM635 Mesylate Stock Solution

The accurate preparation of the antimicrobial stock solution is a critical determinant of the final MIC result. The choice of solvent is dictated by the solubility of the test compound. While aqueous solutions are preferred, a cosolvent like DMSO may be necessary for compounds with limited water solubility.[11] It is imperative to ensure the final concentration of the organic solvent in the assay does not exceed a level that could impact bacterial growth (typically ≤1% v/v).

  • Solubility Determination (Preliminary Step):

    • Assess the solubility of BM635 mesylate in sterile deionized water and DMSO.

    • If soluble in water, proceed with aqueous stock preparation.

    • If insoluble or poorly soluble in water, use DMSO as the primary solvent. For this protocol, we will assume DMSO is required.

  • Stock Solution Calculation:

    • The following formula is used to calculate the weight of the compound needed for the stock solution, accounting for the potency of the powder: Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / Potency (µg/mg)

    • Prepare a high-concentration primary stock, for example, 1280 µg/mL.

  • Preparation Procedure:

    • Aseptically weigh the calculated amount of BM635 mesylate powder.

    • Dissolve the powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Dispense the stock solution into small, single-use aliquots and store at -70°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Bacterial Inoculum
  • Bacterial Culture Preparation:

    • From a stock culture, streak the test and QC organisms onto a non-selective agar plate (e.g., TSA).

    • Incubate at 35°C ± 2°C for 18-24 hours to obtain well-isolated colonies.

  • Inoculum Suspension:

    • Using a sterile loop or swab, select 3-5 well-isolated colonies of the same morphological type.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline.

    • Vortex the tube to create a smooth, homogeneous suspension.

  • Standardization of Inoculum Density:

    • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually or, for greater accuracy, using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.

    • This standardized suspension must be used within 15 minutes of preparation.

  • Final Inoculum Dilution:

    • Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve the final target concentration. A typical dilution is 1:150 (e.g., 0.2 mL of the standardized suspension into 29.8 mL of CAMHB), which will yield an inoculum of approximately 1 x 10⁶ CFU/mL. This will be further diluted 1:1 in the microtiter plate to reach the final 5 x 10⁵ CFU/mL.

Protocol 3: Broth Microdilution Assay

This protocol details the preparation of a 96-well plate for determining the MIC of BM635 mesylate.

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Prepare an intermediate dilution of the BM635 mesylate stock solution. For example, if the highest desired final concentration is 64 µg/mL, prepare a 128 µg/mL solution in CAMHB.

    • Add 50 µL of the 128 µg/mL BM635 mesylate solution to the wells in column 1. This results in a total volume of 100 µL at a concentration of 64 µg/mL.

  • Serial Dilution:

    • Using a multichannel pipette, transfer 50 µL from the wells in column 1 to the corresponding wells in column 2.

    • Mix the contents of the wells in column 2 by pipetting up and down several times.

    • Continue this two-fold serial dilution process across the plate to column 10.

    • After transferring from column 10 to column 11, discard the final 50 µL from column 11 to maintain a consistent volume. Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the final diluted bacterial inoculum (prepared in Protocol 2, Step 4) to wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well (columns 1-11) is now 100 µL, and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate with a lid or an adhesive seal to prevent evaporation.

    • Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

Workflow Visualization

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase P1 Prepare BM635 Stock (Protocol 1) A2 Create Serial Dilutions of BM635 Mesylate P1->A2 P2 Prepare Bacterial Inoculum (Protocol 2) A3 Inoculate Plate with Standardized Bacteria P2->A3 A1 Dispense CAMHB into 96-well plate A1->A2 A2->A3 A4 Incubate Plate (16-20h at 35°C) A3->A4 D1 Read Plate for Visible Growth A4->D1 D2 Determine MIC Value D1->D2 D3 Validate with QC Strains D2->D3

Caption: Workflow for MIC determination using the broth microdilution method.

Data Analysis and Interpretation

  • Reading the Results:

    • After incubation, place the microtiter plate on a dark, non-reflective surface.

    • Visually inspect the wells from the bottom. The MIC is the lowest concentration of BM635 mesylate at which there is no visible growth (i.e., no turbidity or pellet of cells).[7]

    • The growth control well (column 11) should show distinct turbidity.

    • The sterility control well (column 12) should remain clear. If it is turbid, the assay is invalid due to contamination.

  • Quality Control Validation:

    • The MIC values obtained for the ATCC® quality control strains must fall within the acceptable ranges published by the CLSI for the chosen comparator antibiotics. This validates the test system, including the media, incubation conditions, and operator technique. If QC results are out of range, the results for the test organisms are not considered valid, and the assay must be repeated.

  • Data Presentation: The results should be summarized in a clear and concise table.

Organism (Strain ID)BM635 mesylate MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
E. coli (Clinical Isolate 1)0.50.25
S. aureus (Clinical Isolate 2)10.5
P. aeruginosa (Clinical Isolate 3)21
E. coli (ATCC® 25922™)0.250.12 (QC Range: 0.06-0.25)
S. aureus (ATCC® 29213™)0.50.25 (QC Range: 0.12-0.5)
P. aeruginosa (ATCC® 27853™)10.5 (QC Range: 0.25-1)

Table 1: Hypothetical MIC data for BM635 mesylate and a comparator antibiotic, Ciprofloxacin.

Interpreting MIC Values
  • Potency: A lower MIC value indicates greater in-vitro potency against a specific microorganism.

  • Spectrum of Activity: The range of MIC values across different bacterial species defines the compound's spectrum of activity (e.g., broad-spectrum vs. narrow-spectrum).

  • Comparative Analysis: Comparing the MIC of BM635 mesylate to that of established antibiotics (like ciprofloxacin) provides a benchmark for its relative potency.

  • Important Caveat: It is crucial to remember that the absolute MIC value of one drug cannot be directly compared to that of another to determine clinical superiority.[5][6] Each drug has its own unique pharmacokinetic and pharmacodynamic profile, and clinical breakpoints, when established, are used to categorize an organism as "Susceptible," "Intermediate," or "Resistant."[8]

Conclusion

This application note provides a detailed and robust protocol for determining the Minimum Inhibitory Concentration of the novel compound BM635 mesylate, based on the gold-standard broth microdilution method outlined by the CLSI. Adherence to this standardized methodology, including meticulous preparation of reagents, accurate inoculum standardization, and the use of appropriate quality control strains, is essential for generating high-quality, reproducible data. The resulting MIC values will be fundamental to the continued development of BM635 mesylate, informing its spectrum of activity, guiding further studies, and ultimately contributing to the critical search for new and effective antimicrobial agents.

References

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). STAR Protocols. Retrieved from [Link]

  • CLSI M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Solvent in MIC and for antimicrobial activity? (2025, February 13). ResearchGate. Retrieved from [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. Retrieved from [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). Idexx. Retrieved from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). PMC. Retrieved from [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. Retrieved from [Link]

  • Bush, K., Page, M. G. P. (2017). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine. Retrieved from [Link]

  • Aldred, K. J., Kerns, R. J., Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. Retrieved from [Link]

  • Patel, P. H., Hashmi, M. F. (2023). Macrolides. StatPearls. Retrieved from [Link]

  • Quinolone antibiotic. (n.d.). Wikipedia. Retrieved from [Link]

  • β-Lactam antibiotic. (n.d.). Wikipedia. Retrieved from [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Macrolides | Mechanism of Action, Uses & Examples. (n.d.). Study.com. Retrieved from [Link]

  • Macrolides: Mechanisms of Action and Resistance. (2011, March 29). YouTube. Retrieved from [Link]

  • How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? (2025, July 31). Dr.Oracle. Retrieved from [Link]

  • Application- The Mechanism of Action of β-Lactam Antibiotics. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Emmerson, A. M., Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Literature MIC values for tested antibiotics. (n.d.). ResearchGate. Retrieved from [Link]

  • Vázquez-Laslop, N., Mankin, A. S. (2018). How macrolide antibiotics work. Trends in Biochemical Sciences. Retrieved from [Link]

  • ß-Lactams: Mechanisms of Action and Resistance. (2011, March 29). YouTube. Retrieved from [Link]

  • Fluoroquinolones: Mechanisms of Action and Resistance. (2011, March 29). YouTube. Retrieved from [Link]

  • Macrolide. (n.d.). Wikipedia. Retrieved from [Link]

  • Jacoby, G. A. (2005). Mechanism of action of and resistance to quinolones. Clinical Infectious Diseases. Retrieved from [Link]

  • Beta-Lactam Antibiotics. (2023). StatPearls. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Utilizing BM635 Mesylate in MmpL3 Inhibition Experimental Assays

Introduction: Targeting the Gatekeeper of the Mycobacterial Cell Wall Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a formidable global health threat, largely due to its unique and resili...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Gatekeeper of the Mycobacterial Cell Wall

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a formidable global health threat, largely due to its unique and resilient cell wall. A critical component of this barrier is the mycolic acid layer, and its biogenesis is dependent on the transport of essential precursors across the inner membrane. The mycobacterial membrane protein large 3 (MmpL3) has been identified as the essential transporter of trehalose monomycolate (TMM), a key precursor to mycolic acids.[1][2][3][4][5][6] Its essentiality for mycobacterial viability has made it a prime target for novel anti-tubercular drug development.[6][7][8]

BM635 mesylate is a potent inhibitor of MmpL3, demonstrating significant anti-mycobacterial activity with a minimum inhibitory concentration (MIC50) of 0.12 µM against M. tuberculosis H37Rv.[9] This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of BM635 mesylate in experimental assays to probe MmpL3 inhibition. The protocols outlined herein are designed to ensure scientific rigor and reproducibility, enabling a comprehensive evaluation of MmpL3 as a drug target.

Mechanism of Action: Halting Mycolic Acid Transport

MmpL3 functions as a transporter, shuttling TMM from the cytoplasm to the periplasmic space, where it is utilized for the synthesis of trehalose dimycolate (TDM) and the mycolyl-arabinogalactan-peptidoglycan complex.[1][2][3][4][6] The energy for this transport is derived from the proton motive force (PMF).[10] Inhibition of MmpL3 by compounds like BM635 mesylate disrupts this crucial transport process.[3] There are two proposed mechanisms for MmpL3 inhibition: direct binding to the transporter and indirect inhibition through the dissipation of the PMF.[10] While some MmpL3 inhibitors have been shown to affect the PMF, evidence suggests that many, including the class to which BM635 belongs, act through direct interaction with the MmpL3 protein.[1][7] This direct inhibition leads to the intracellular accumulation of TMM and a subsequent reduction in TDM and other mycolic acid-containing components of the cell wall, ultimately leading to bacterial cell death.[3][6][11]

BM635_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM_Synthesis Trehalose Monomycolate (TMM) Synthesis MmpL3 MmpL3 Transporter TMM_Synthesis->MmpL3 TMM Substrate Mycolic_Acid_Synthesis Mycolic Acid Cell Wall Components (TDM, mAGP) MmpL3->Mycolic_Acid_Synthesis TMM Transport Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Maintains BM635 BM635 Mesylate BM635->MmpL3 Direct Inhibition Experimental_Workflow cluster_whole_cell Whole-Cell Assays cluster_biochemical Biochemical Assay cluster_data Data Analysis & Interpretation MIC Protocol 1: MIC Determination Potency Potency (MIC) MIC->Potency Displacement Protocol 2: Probe Displacement Target_Binding Direct Target Binding Displacement->Target_Binding Lipid Protocol 4: Lipid Profiling Functional_Effect Functional Consequence (TMM Accumulation) Lipid->Functional_Effect SPR Protocol 3: Surface Plasmon Resonance Binding_Kinetics Binding Affinity & Kinetics (KD) SPR->Binding_Kinetics Potency->Target_Binding Target_Binding->Binding_Kinetics Binding_Kinetics->Functional_Effect

Sources

Application

Application Note: In Vivo Evaluation of BM635 Mesylate Efficacy

This guide details the preclinical evaluation of BM635 mesylate , a potent antitubercular agent targeting the mycobacterial membrane protein Large 3 (MmpL3).[1][2] It is designed for researchers optimizing in vivo effica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the preclinical evaluation of BM635 mesylate , a potent antitubercular agent targeting the mycobacterial membrane protein Large 3 (MmpL3).[1][2] It is designed for researchers optimizing in vivo efficacy studies against Mycobacterium tuberculosis (Mtb).[2]

Target: MmpL3 (Mycobacterial membrane protein Large 3) Compound Class: 1,5-Diarylpyrrole derivative (Mesylate Salt Form) Primary Indication: Tuberculosis (TB)[2][3][4]

Executive Summary & Rationale

BM635 mesylate represents a critical optimization of the parent compound BM635.[2] While the free base exhibits potent in vitro activity (MIC ~0.12 µM against H37Rv), it suffers from poor aqueous solubility and limited oral bioavailability.[2][3] The mesylate salt form significantly enhances solubility and exposure (AUC increase >4-fold), making it the requisite form for in vivo efficacy testing.[2]

The primary mechanism of action is the inhibition of MmpL3 , a transporter essential for shuttling mycolic acids to the mycobacterial cell wall.[2] Inhibition leads to the accumulation of toxic precursors and cell wall destabilization.[2]

Why Model Selection Matters

Evaluating MmpL3 inhibitors requires models that replicate the specific physiological environments where Mtb resides (intracellular macrophages, necrotic granulomas).[2] Standard rapid screening models assess bactericidal activity, while chronic models evaluate sterilization capability and relapse prevention.[2]

Mechanism of Action & Pathway Visualization

BM635 mesylate acts by uncoupling the proton motive force (PMF) and directly binding MmpL3.[2] This dual mechanism is lethal to both replicating and non-replicating persister bacilli.[2]

MmpL3_Pathway BM635 BM635 Mesylate (Oral Administration) Plasma Systemic Circulation (High Bioavailability) BM635->Plasma Absorption MmpL3 Target: MmpL3 (Transmembrane Transporter) BM635->MmpL3 Inhibits Macrophage Alveolar Macrophage Plasma->Macrophage Distribution Mtb M. tuberculosis (Phagosome) Macrophage->Mtb Penetration Mtb->MmpL3 Binding TMM_Wall Trehalose Monomycolate (Cell Wall) MmpL3->TMM_Wall Transport (Blocked) CellWall Mycolic Acid Layer (Integrity) MmpL3->CellWall Essential Maintenance TMM_Cyto Trehalose Monomycolate (Cytoplasm) TMM_Cyto->MmpL3 Substrate Death Bacterial Lysis (Cell Death) CellWall->Death Collapse

Figure 1: Mechanism of Action.[2] BM635 inhibits MmpL3-mediated transport of Trehalose Monomycolate (TMM), causing cell wall failure.[2]

Animal Model Selection Matrix

For BM635 mesylate, the Murine Aerosol Infection Model is the gold standard.[2] Intravenous (IV) infection is less physiologically relevant for respiratory pathogens but can be used for rapid PK/PD screening.[2]

FeatureAcute Infection Model (Rapid Screen)Chronic Infection Model (Gold Standard)
Purpose Assess rapid bactericidal activity (Early Bactericidal Activity - EBA).[2]Assess sterilization and efficacy against established/latent infection.[2]
Mouse Strain BALB/c or C57BL/6 (Immunocompetent)BALB/c or C57BL/6
Inoculum High Dose (~10^4 CFU/lung)Low Dose (~100 CFU/lung) via Aerosol
Treatment Start Day 1-3 post-infectionDay 28-42 post-infection (Established phase)
Duration 2-4 weeks4-8 weeks (Treatment) + Relapse period
Relevance to BM635 Highly Recommended for initial dose-ranging (ED99 determination).[2]Required for late-stage preclinical validation.

Detailed Experimental Protocol

This protocol focuses on the Acute Murine Infection Model using aerosol infection, optimized for BM635 mesylate testing.

Phase A: Formulation & Compound Preparation

Critical Step: The mesylate salt is chosen for solubility.[2] Do not substitute with the free base without adjusting the vehicle significantly.[2]

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) or 0.5% Hydroxypropyl methylcellulose (HPMC) + 0.1% Tween 80 in water.[2]

  • Preparation:

    • Weigh BM635 Mesylate powder.[2]

    • Add vehicle slowly while vortexing to create a uniform suspension.[2]

    • Sonicate for 10–15 minutes if aggregates persist.

    • Stability: Prepare fresh weekly; store at 4°C protected from light.

  • Dose Calculation: Doses are typically calculated as free base equivalent .[2]

    • Correction Factor: MW_Salt / MW_FreeBase.[2] Ensure you adjust the weighed mass accordingly.

Phase B: Infection (Aerosol Challenge)[2]
  • Strain: M. tuberculosis H37Rv (standard lab strain) or clinical isolates (MDR strains).[2]

  • Procedure:

    • Thaw frozen stock of Mtb.

    • Dilute in PBS to achieve a nebulizer concentration yielding ~100–200 CFU implantation in the lungs (verified by pilot run).[2]

    • Expose mice (n=5-6 per group) using a Glas-Col inhalation exposure system.[2]

    • Day 1 Validation: Sacrifice 3 "seed" mice 24h post-infection. Homogenize lungs and plate to confirm initial bacterial load.[2][5]

Phase C: Treatment Regimen
  • Route: Oral Gavage (PO).[2]

  • Frequency: Once daily (QD), typically 5, 6, or 7 days/week depending on ethics/protocol.

  • Groups:

    • Negative Control: Vehicle only.

    • Positive Control: Isoniazid (25 mg/kg) or Rifampicin (10 mg/kg).[2]

    • BM635 Mesylate Low: 25 mg/kg.[2]

    • BM635 Mesylate Mid: 50 mg/kg (Target effective dose).[2][6]

    • BM635 Mesylate High: 100–300 mg/kg (Max tolerated dose assessment).[2]

Phase D: Necropsy & Readout (CFU Enumeration)
  • Timing: Sacrifice mice 24 hours after the final dose to minimize drug carryover effect on plates.

  • Tissue Collection: Aseptically remove Lungs and Spleen.[2]

  • Homogenization: Homogenize tissues in 1-2 mL sterile PBS/Tween 80.

  • Plating:

    • Prepare serial dilutions (10-fold).

    • Plate on 7H11 agar supplemented with OADC (Oleic Albumin Dextrose Catalase).

    • Charcoal Supplementation: Highly Recommended.[2] MmpL3 inhibitors can be carried over in lung homogenates.[2] Adding 0.4% activated charcoal to agar prevents drug carryover from inhibiting growth on the plate (false negatives).[2]

  • Incubation: Incubate plates at 37°C for 3–4 weeks. Count colonies.

Workflow Visualization

Workflow cluster_0 Preparation cluster_1 In Vivo Phase cluster_2 Analysis Step1 Formulation (BM635-Mes in 0.5% CMC) Step5 Treatment (PO) (Daily for 2-4 Weeks) Step1->Step5 Step2 Mtb Culture (H37Rv Log Phase) Step3 Aerosol Infection (Day 0) Step2->Step3 Step4 Incubation (Acute: 1-3 Days Chronic: 4 Weeks) Step3->Step4 Step4->Step5 Step6 Necropsy (Lung/Spleen) Step5->Step6 Step7 Homogenization & Dilution Step6->Step7 Step8 Plating (7H11) (+Charcoal) Step7->Step8 Step9 CFU Count (Log10 Reduction) Step8->Step9

Figure 2: Experimental Workflow. From formulation to CFU enumeration. Note the inclusion of charcoal in agar to prevent drug carryover.[2]

Data Interpretation & Expected Results

  • Efficacy Benchmark: A reduction of ≥ 1.5 - 2.0 log10 CFU in the lungs compared to the vehicle control indicates significant bactericidal activity.[2]

  • Dose Response: BM635 mesylate typically shows dose-dependent reduction between 25 mg/kg and 100 mg/kg.[2]

  • Spleen Dissemination: Efficacy in the spleen indicates the drug's ability to control systemic dissemination.[2]

  • Statistical Analysis: Use One-way ANOVA followed by Dunnett’s post-test to compare treatment groups against the Vehicle control.

Troubleshooting Table
IssueProbable CauseCorrective Action
No CFU Reduction Poor formulation/absorption.Verify Mesylate salt form; Check PK (plasma levels) in satellite group.
High Variation Inconsistent aerosol infection.[2]Calibrate nebulizer; Ensure "Seed" mice data is tight.
False Negatives Drug carryover on plates.[2]Mandatory: Use charcoal-supplemented agar or wash cell pellets before plating.[2]
Precipitation Salt dissociation in vehicle.[2]Adjust pH of vehicle; Ensure vehicle is <2 weeks old.[2]

References

  • Poce, G., Consalvi, S., Cocozza, M., et al. (2017).[2] Pharmaceutical salt of BM635 with improved bioavailability.[1][2][3][7] European Journal of Pharmaceutical Sciences, 99, 17-23.[2]

  • Poce, G., Cocozza, M., Alfonso, S., et al. (2018).[2] In vivo potent BM635 analogue with improved drug-like properties.[2][4] European Journal of Medicinal Chemistry, 145, 539-550.[2]

  • Xu, J., Li, S. Y., Almeida, D. V., et al. (2019).[2] Contribution of MmpL3 inhibitors to the antituberculosis drug discovery pipeline.[2][6] Journal of Medicinal Chemistry.

    • Note: Provides context on MmpL3 inhibitor class behavior in vivo.
  • Parish, T., & Roberts, D. M. (2015).[2] Mycobacteria Protocols (Methods in Molecular Biology). Springer Protocols.

    • Standard reference for aerosol infection and CFU enumer

Sources

Method

Application Note: A Cell-Based Assay Cascade for Determining the Antimycobacterial Activity of BM635

Introduction The persistent global health threat of tuberculosis, driven by Mycobacterium tuberculosis (Mtb), necessitates the urgent development of novel therapeutics. Mtb's ability to survive and replicate within host...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The persistent global health threat of tuberculosis, driven by Mycobacterium tuberculosis (Mtb), necessitates the urgent development of novel therapeutics. Mtb's ability to survive and replicate within host macrophages presents a significant challenge for treatment, requiring drugs that not only inhibit bacterial growth directly but also penetrate host cells to eliminate intracellular pathogens.[1] BM635 is a potent novel inhibitor of the essential mycobacterial membrane protein large 3 (MmpL3), which is crucial for the transport of mycolic acids, key components of the mycobacterial cell wall.[2][3][4] Preliminary data shows BM635 has an outstanding MIC50 of 0.12 μM against M. tuberculosis H37Rv.[2]

This application note provides a comprehensive, structured workflow for the preclinical evaluation of BM635's antimycobacterial activity. We present a trio of interconnected cell-based assays designed to build a robust profile of the compound's efficacy and safety. This "assay cascade" approach first determines the direct inhibitory effect on the bacterium, then assesses toxicity to the host cell, and finally, evaluates performance in a biologically relevant intracellular infection model. This strategic progression ensures that resources are focused on compounds with the highest potential for clinical success.

Principle of the Assay Cascade

To comprehensively evaluate an antimycobacterial compound, a multi-step approach is essential.[1] This ensures that the compound not only kills the bacteria but does so without causing excessive harm to the host cells, and is effective against the bacteria in their natural intracellular niche.

  • Minimum Inhibitory Concentration (MIC) Assay: This is the foundational assay to determine the lowest concentration of BM635 that inhibits the visible growth of mycobacteria. It measures the direct effect of the compound on the pathogen.

  • Host Cell Cytotoxicity Assay: This assay determines the concentration of BM635 that is toxic to mammalian host cells (e.g., macrophages). This is crucial for establishing a therapeutic window.

  • Intracellular Killing Assay: This is the most physiologically relevant assay, measuring the ability of BM635 to kill mycobacteria that are actively infecting host macrophages.

The data from these three assays are integrated to calculate the Selectivity Index (SI) , a critical parameter in drug development that compares the cytotoxicity of a compound to its antimicrobial activity.[5][6] A higher SI value indicates that the compound is more toxic to the bacteria than to the host cells, a desirable characteristic for any potential drug.[7]

Part 1: Minimum Inhibitory Concentration (MIC) Determination

The Resazurin Microtiter Assay (REMA) is a rapid, inexpensive, and reliable colorimetric method for determining the MIC of compounds against M. tuberculosis.[8][9][10] The assay relies on the reduction of the blue indicator dye, resazurin, to the pink, fluorescent resorufin by metabolically active mycobacterial cells.[11] A lack of color change indicates bacterial death or growth inhibition.

Detailed Protocol: REMA MIC Assay

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • BM635 compound, stock solution in DMSO

  • Rifampicin (positive control)

  • Sterile 96-well flat-bottom plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Biosafety Cabinet (BSC) Class II or higher

  • Humidified incubator at 37°C

Procedure:

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis H37Rv in 7H9 broth until it reaches mid-log phase (OD600 of 0.4-0.8).

    • Adjust the bacterial suspension to a McFarland standard of 1.0.

    • Dilute this suspension 1:20 in 7H9 broth to prepare the final inoculum.[11]

  • Plate Setup:

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of BM635 stock solution (e.g., at 200 µM) to the first well of a row and perform a 2-fold serial dilution across the plate, leaving the last two columns for controls.

    • Repeat the serial dilution for the positive control drug (Rifampicin).

    • Designate wells for a 'growth control' (no drug) and a 'sterility control' (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared mycobacterial inoculum to all wells except the sterility control. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plates in a plastic bag and incubate at 37°C in a humidified incubator.[11]

  • Assay Readout:

    • After 7 days of incubation, add 30 µL of the resazurin solution to each well.[11]

    • Re-incubate the plates for 24-48 hours.

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue (no growth) to pink (growth).[11]

Data Presentation and Interpretation
CompoundReplicate 1 MIC (µM)Replicate 2 MIC (µM)Replicate 3 MIC (µM)Average MIC (µM)
BM635 e.g., 0.125e.g., 0.125e.g., 0.0625e.g., 0.104
Rifampicine.g., 0.0313e.g., 0.0625e.g., 0.0313e.g., 0.042
Workflow Diagram: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout prep_bac 1. Culture & Adjust M. tuberculosis Inoculum inoculate 3. Inoculate Plate with Mycobacteria prep_bac->inoculate prep_comp 2. Prepare Serial Dilutions of BM635 & Controls prep_comp->inoculate incubate 4. Incubate Plate (7 days, 37°C) inoculate->incubate add_dye 5. Add Resazurin Dye incubate->add_dye incubate2 6. Re-incubate (24-48 hours) add_dye->incubate2 read 7. Read MIC (Lowest concentration preventing color change) incubate2->read

Caption: Workflow for MIC determination using the REMA method.

Part 2: Host Cell Cytotoxicity Assay

Before testing BM635 in an infection model, it's crucial to determine its toxicity towards the host cells that will be used. The human monocytic leukemia cell line, THP-1, is a widely used and accepted model for macrophage studies.[12][13] The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[14]

Detailed Protocol: MTT Cytotoxicity Assay on THP-1 Cells

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • BM635 compound, stock solution in DMSO

  • Doxorubicin (positive control for cytotoxicity)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Cell Seeding and Differentiation:

    • Seed THP-1 cells into a 96-well plate at a density of 4 x 10^4 cells/well in RPMI-1640 medium containing 200 nM PMA.[15]

    • Incubate for 48-72 hours to allow cells to differentiate into adherent, macrophage-like cells.[15]

  • Compound Treatment:

    • After differentiation, carefully remove the PMA-containing medium.

    • Add 100 µL of fresh RPMI-1640 medium containing serial dilutions of BM635 to the wells. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubation:

    • Incubate the plate for 24 to 48 hours at 37°C with 5% CO2.[14]

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[14]

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Presentation and Interpretation

The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

CompoundReplicate 1 CC50 (µM)Replicate 2 CC50 (µM)Replicate 3 CC50 (µM)Average CC50 (µM)
BM635 e.g., 25.5e.g., 28.1e.g., 26.3e.g., 26.6
Doxorubicine.g., 1.2e.g., 1.5e.g., 1.3e.g., 1.3
Workflow Diagram: Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_assay Treatment & Incubation cluster_readout MTT Readout seed_cells 1. Seed & Differentiate THP-1 Cells with PMA treat 2. Treat Cells with BM635 Serial Dilutions seed_cells->treat incubate 3. Incubate Plate (24-48 hours, 37°C) treat->incubate add_mtt 4. Add MTT Reagent (Incubate 3-4 hours) incubate->add_mtt dissolve 5. Dissolve Formazan Crystals with DMSO add_mtt->dissolve read 6. Measure Absorbance (570nm) & Calculate CC50 dissolve->read

Caption: Workflow for determining host cell cytotoxicity via MTT assay.

Part 3: Macrophage Intracellular Killing Assay

This assay directly evaluates the ability of BM635 to kill mycobacteria residing within macrophages, mimicking the in vivo state of tuberculosis infection.[16][17] The endpoint is the enumeration of viable bacteria, typically by counting colony-forming units (CFU), after lysing the host cells.

Detailed Protocol: Intracellular CFU Enumeration Assay

Materials:

  • Differentiated THP-1 cells (from Part 2 protocol) in 24-well plates

  • M. tuberculosis H37Rv inoculum (prepared as in Part 1)

  • RPMI-1640 medium with 10% FBS

  • BM635 and control drugs

  • Sterile 0.25% Sodium Dodecyl Sulfate (SDS) or 1% Triton X-100 in PBS for cell lysis

  • Middlebrook 7H10 or 7H11 agar plates

  • Sterile PBS

Procedure:

  • Infection of Macrophages:

    • Prepare differentiated THP-1 cells in 24-well plates.

    • Wash cells with warm PBS to remove residual PMA.

    • Infect the macrophage monolayer with M. tuberculosis at a Multiplicity of Infection (MOI) of 10:1 (bacteria to cells).[16]

    • Incubate for 4 hours to allow for phagocytosis.[16]

  • Removal of Extracellular Bacteria:

    • Gently wash the cells three times with warm PBS to remove any non-phagocytosed, extracellular bacteria.[16] This step is critical for accuracy.

  • Compound Treatment:

    • Add fresh RPMI-1640 medium containing serial dilutions of BM635. Include a no-drug control and a positive control (e.g., Rifampicin).

    • Also, prepare a "Day 0" control plate which will be lysed immediately to determine the initial intracellular bacterial load.

  • Incubation:

    • Incubate the plates for 4 to 7 days at 37°C with 5% CO2.[16]

  • Cell Lysis and Plating:

    • On the day of analysis, wash the cells with PBS.

    • Lyse the macrophages by adding 500 µL of 0.25% SDS and incubating for 10 minutes at room temperature.[16]

    • Prepare serial dilutions of the lysate in PBS.

    • Plate 100 µL of each dilution onto 7H10 agar plates.

  • CFU Enumeration:

    • Incubate the agar plates at 37°C for 3-4 weeks until colonies are visible.[16]

    • Count the colonies and calculate the CFU/mL for each condition.

Data Presentation and Interpretation

The efficacy is measured by the reduction in CFU compared to the untreated control at the end of the incubation period.

TreatmentConcentration (µM)Initial CFU/mL (Day 0)Final CFU/mL (Day 4)Log10 Reduction vs. Control
No Drug (Control)0e.g., 5.1 x 10^5e.g., 2.3 x 10^60
BM635 1x MICe.g., 5.1 x 10^5e.g., 8.5 x 10^4e.g., 1.43
BM635 5x MICe.g., 5.1 x 10^5e.g., 1.2 x 10^3e.g., 3.28
Rifampicin5x MICe.g., 5.1 x 10^5e.g., 9.8 x 10^2e.g., 3.37
Workflow Diagram: Intracellular Killing Assay

Intracellular_Workflow cluster_prep Infection cluster_assay Treatment cluster_readout CFU Readout infect 1. Infect Differentiated THP-1 with M. tuberculosis (4h) wash 2. Wash to Remove Extracellular Bacteria infect->wash treat 3. Add Medium with BM635 & Controls wash->treat incubate 4. Incubate Plate (4-7 days, 37°C) treat->incubate lyse 5. Lyse Macrophages incubate->lyse plate 6. Serially Dilute & Plate Lysate on 7H10 Agar lyse->plate count 7. Incubate (3-4 weeks) & Count Colonies (CFU) plate->count

Caption: Workflow for macrophage intracellular killing assay with CFU readout.

Part 4: Data Integration and Final Assessment

The ultimate measure of a compound's potential is its Selectivity Index (SI) . The SI provides a quantitative measure of the compound's therapeutic window.

Calculation: Selectivity Index (SI) = CC50 / MIC[5][6]

Interpretation: A higher SI value is more favorable. Generally, an SI > 10 is considered a promising result for a screening hit, indicating that the compound is at least 10-fold more toxic to the bacteria than to the host cells.[4]

Example Calculation for BM635:

  • Average CC50 = 26.6 µM

  • Average MIC = 0.104 µM

  • SI = 26.6 / 0.104 = 255.8

An SI of over 250, combined with a demonstrated log reduction of intracellular bacteria, would strongly position BM635 as a high-priority candidate for further preclinical development, including evaluation in animal models of tuberculosis infection.

References

  • Journal Article / Research | MSF Science Portal. (2014, October 7). Evaluation of the modified colorimetric resazurin microtiter plate-based antibacterial assay for rapid and reliable tuberculosis drug susceptibility testing.
  • Int J Med Microbiol. (2017, February 28). Resazurin microtiter assay for detection of drug resistance and determination of critical concentration of cycloserine against Mycobacterium tuberculosis.
  • J Clin Microbiol. (2005, December). Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method.
  • Molecules. (2023, August 30). SK-03-92 Drug Kills Intracellular Mycobacterium tuberculosis.
  • ResearchGate. (2021, November 12).
  • PMC - NIH. (n.d.). Simple Fibroblast-Based Assay for Screening of New Antimicrobial Drugs against Mycobacterium tuberculosis.
  • PMC - NIH. (n.d.). System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis.
  • Egyptian Journal of Medical Microbiology. (2017, October 1). Rapid colorimetric Resazurin Microtiter Assay (REMA) and MTT Assay for Testing susceptibility of Mycobacterium tuberculosis to Isoniazid and Rifampicin.
  • MedchemExpress.com. (n.d.). BM635 | Bacterial Inhibitor.
  • ResearchGate. (n.d.). Antimycobacterial activity, in vitro cytotoxicity, selectivity index, and log P.
  • PMC. (n.d.). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis.
  • NIH. (2025, January 25). Evaluation of the Anti-Mycobacterial and Anti-Inflammatory Activities of the New Cardiotonic Steroid γ-Benzylidene Digoxin-15 in Macrophage Models of Infection.
  • ResearchGate. (n.d.).
  • Frontiers. (2022, March 2). The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity.
  • MedKoo Biosciences. (n.d.). BM635 | CAS# 1493762-74-5 | MmpL3 inhibitor.
  • SOP. (n.d.). MTS assay in THP-1 cells.
  • MDPI. (n.d.). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides.
  • PubMed. (2018, February 10). In vivo potent BM635 analogue with improved drug-like properties.

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to Investigating Resistance Mechanisms Against the Targeted Therapeutic Agent BM635

For: Researchers, scientists, and drug development professionals. Introduction: The Inevitable Challenge of Acquired Resistance to Targeted Therapies The era of precision medicine has been defined by the development of t...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Inevitable Challenge of Acquired Resistance to Targeted Therapies

The era of precision medicine has been defined by the development of targeted therapies that exploit specific molecular vulnerabilities in diseases such as cancer. These agents often yield remarkable initial responses in patients with the corresponding molecular marker. However, the emergence of drug resistance is a near-universal phenomenon that curtails the long-term efficacy of these treatments.[1][2][3] Understanding the molecular underpinnings of how resistance develops is paramount for the development of next-generation therapeutics and rational combination strategies to overcome or prevent this clinical challenge.[3][4]

This guide provides a comprehensive framework of laboratory techniques and protocols for elucidating the mechanisms of resistance to BM635 , a novel targeted therapeutic agent. While the specific molecular target of BM635 is presumed to be a critical node in a signaling pathway driving disease progression, the methodologies outlined herein are broadly applicable to the study of resistance to various targeted agents, including kinase inhibitors and other enzyme-targeted small molecules. Our approach is designed to be a self-validating system, integrating cellular models with advanced molecular analyses to build a robust, evidence-based understanding of resistance.

Part 1: Generation and Validation of BM635-Resistant Models

The foundational step in studying drug resistance is the development of reliable biological models that recapitulate the resistant phenotype observed in a clinical or preclinical setting.

In Vitro Model Development: Dose Escalation and Pulsed Exposure

The generation of drug-resistant cell lines is a cornerstone of resistance research, allowing for controlled investigation of molecular changes over time.[5]

Rationale: Continuous, long-term exposure to a drug can select for and enrich a population of cells that have acquired mechanisms to survive and proliferate in the presence of the compound. Two common strategies are dose escalation and pulsed exposure. Dose escalation gradually acclimates cells to higher drug concentrations, potentially revealing a wider array of resistance mechanisms. Pulsed exposure, with periods of drug-free recovery, can mimic intermittent dosing schedules and select for cells with stable, heritable resistance mechanisms.[5]

Protocol: Generating BM635-Resistant Cell Lines

  • Cell Line Selection: Begin with a panel of cell lines known to be sensitive to BM635, ideally with well-characterized genetic backgrounds relevant to the presumed target of BM635.

  • Initial IC50 Determination: Perform a baseline cell viability assay (e.g., CellTiter-Glo® or MTT) to determine the half-maximal inhibitory concentration (IC50) of BM635 for each parental cell line.

  • Dose Escalation Method:

    • Culture sensitive parental cells in media containing BM635 at a concentration equal to the IC50.

    • Monitor cell viability and morphology. Initially, a significant proportion of cells will undergo apoptosis or cell cycle arrest.

    • Once the cell population recovers and resumes stable proliferation (typically 2-4 weeks), subculture the cells and double the concentration of BM635.

    • Repeat this process of incremental dose increases until the cells can proliferate in the presence of a BM635 concentration that is at least 10-fold higher than the initial IC50 of the parental line.

  • Pulsed Exposure Method:

    • Treat sensitive parental cells with a high concentration of BM635 (e.g., 5-10 times the IC50) for a short period (e.g., 48-72 hours).

    • Remove the drug-containing media and allow the surviving cells to recover and repopulate the culture vessel in drug-free media.

    • Once the culture is confluent, repeat the high-concentration pulse.

    • Continue this cycle for several months.

  • Validation of Resistance:

    • Perform a dose-response assay on the putative resistant cell line alongside the parental line to confirm a significant shift in the IC50.

    • Assess the stability of the resistant phenotype by culturing the resistant cells in drug-free medium for several passages (e.g., 4-6 weeks) and then re-evaluating the IC50. A stable resistance mechanism will be maintained in the absence of selective pressure.

In Vivo Model Development

In vivo models are critical for studying resistance in the context of a complex tumor microenvironment and for evaluating the efficacy of strategies to overcome resistance.[6]

Rationale: The tumor microenvironment can contribute to drug resistance through various mechanisms not captured in 2D cell culture.[2] Developing resistant tumors in vivo by continuous drug treatment of xenograft or patient-derived xenograft (PDX) models provides a clinically relevant system for investigation.[6][7]

Protocol: Generating BM635-Resistant Xenograft Models

  • Model Selection: Utilize immunocompromised mice (e.g., athymic nude or SCID mice) for the engraftment of human cancer cell lines (cell-derived xenografts, CDXs) or patient tumor fragments (PDXs) known to be sensitive to BM635.[8]

  • Tumor Implantation: Implant sensitive cells or tumor fragments subcutaneously into the flanks of the mice.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and vehicle control groups.

  • Continuous Dosing: Administer BM635 at a previously determined optimal therapeutic dose and schedule.

  • Monitoring for Resistance: Monitor tumor growth with caliper measurements. While initial tumor regression or stasis is expected, tumors that eventually resume growth in the presence of continuous therapy are considered resistant.

  • Model Propagation: Once a tumor reaches the maximum allowable size, excise it and passage it into a new cohort of mice. Continue treatment with BM635 in these subsequent passages to establish a stable, drug-resistant xenograft line.[7]

Part 2: Characterization of the Resistant Phenotype

Once resistant models are established, a thorough characterization of the resistant phenotype is necessary to guide the investigation into the underlying mechanisms.

Cell Proliferation and Viability Assays

Rationale: A quantitative comparison of the dose-response to BM635 in sensitive versus resistant cells is the primary method for defining the degree of resistance.

Protocol: Comparative IC50 Determination

  • Cell Plating: Plate both parental (sensitive) and BM635-resistant cells in 96-well plates at an appropriate density.

  • Drug Titration: Prepare a serial dilution of BM635 and treat the cells over a wide range of concentrations.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).

  • Viability Assessment: Use a suitable viability reagent (e.g., resazurin, CellTiter-Glo®) to measure the relative number of viable cells in each well.[9]

  • Data Analysis: Normalize the data to untreated controls and plot the dose-response curves. Calculate the IC50 values for both sensitive and resistant cell lines and determine the fold-resistance (IC50 resistant / IC50 sensitive).

Cell Line Parental IC50 (nM) Resistant IC50 (nM) Fold Resistance
Cell Line A151500100
Cell Line B253000120

Table 1: Example data from a comparative cell viability assay demonstrating a significant shift in IC50 for BM635-resistant cell lines.

Target Engagement Assays

Rationale: It is crucial to determine if resistance is mediated by a mechanism that prevents BM635 from binding to its intended target.[10] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in intact cells and lysates.[11]

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact sensitive and resistant cells with BM635 or a vehicle control.

  • Thermal Challenge: Heat the cell suspensions across a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.

  • Analysis: In sensitive cells, the binding of BM635 should stabilize its target, leading to a higher melting temperature compared to the vehicle control. If resistant cells show no such thermal shift, it could indicate that the drug is no longer able to bind its target, possibly due to a mutation in the binding site.

Part 3: Elucidating Resistance Mechanisms with a Multi-Omics Approach

A multi-faceted, "omics" approach is often necessary to uncover the complex molecular alterations that drive drug resistance.[12]

G cluster_0 Resistant Model Generation cluster_1 Multi-Omics Analysis cluster_2 Mechanism Validation In Vitro Models In Vitro Models Genomics Genomics (WES/WGS) In Vitro Models->Genomics In Vivo Models In Vivo Models In Vivo Models->Genomics Transcriptomics Transcriptomics (RNA-seq) Genomics->Transcriptomics Identify mutations Proteomics Proteomics (Mass Spec) Transcriptomics->Proteomics Identify expression changes Validation Functional Validation (e.g., CRISPR, shRNA) Proteomics->Validation Identify pathway alterations Overcoming Resistance Overcoming Resistance Validation->Overcoming Resistance

Figure 1: Workflow for investigating BM635 resistance.

Genomic Analysis: Identifying Genetic Alterations

Rationale: Acquired resistance to targeted therapies is frequently caused by secondary mutations in the drug target that abrogate drug binding, or by amplification of the target gene or other oncogenes.[1][13] Whole-exome sequencing (WES) or whole-genome sequencing (WGS) of resistant versus parental models can pinpoint these genetic drivers.

Protocol: Comparative Genomic Analysis

  • Sample Preparation: Isolate high-quality genomic DNA from both parental and BM635-resistant cell lines or tumor tissues.

  • Sequencing: Perform WES or WGS using a next-generation sequencing (NGS) platform.

  • Bioinformatic Analysis:

    • Align sequencing reads to the reference human genome.

    • Call somatic single nucleotide variants (SNVs) and insertions/deletions (indels) that are unique to the resistant samples.

    • Analyze copy number variations (CNVs) to identify gene amplifications or deletions.

    • Prioritize mutations in the known target of BM635 and in genes belonging to compensatory or parallel signaling pathways.[4]

Transcriptomic Analysis: Uncovering Altered Gene Expression

Rationale: Resistance can also emerge from widespread changes in gene expression that activate bypass signaling pathways, without any underlying genetic mutation.[14][15] RNA sequencing (RNA-seq) provides a global view of the transcriptome, revealing these adaptive responses.[16]

Protocol: Differential Gene Expression Analysis via RNA-seq

  • RNA Extraction: Isolate total RNA from parental and BM635-resistant models.

  • Library Preparation and Sequencing: Prepare RNA-seq libraries and perform deep sequencing.

  • Data Analysis:

    • Align reads to the reference transcriptome and quantify gene expression levels.

    • Perform differential expression analysis to identify genes that are significantly upregulated or downregulated in the resistant models.

    • Use pathway analysis tools (e.g., GSEA, KEGG) to identify signaling pathways that are enriched among the differentially expressed genes. This can point to the activation of bypass tracks, such as the PI3K/Akt or MAPK pathways.[17]

Proteomic and Phosphoproteomic Analysis

Rationale: Since cellular signaling is executed by proteins, analyzing the proteome and phosphoproteome can provide the most direct insight into the functional consequences of genomic and transcriptomic alterations.[18][19] Mass spectrometry-based proteomics can quantify changes in protein abundance and phosphorylation status, which is a direct indicator of kinase activity.[20]

Protocol: Quantitative Proteomics using Mass Spectrometry

  • Protein Extraction and Digestion: Lyse cells from parental and resistant models, extract proteins, and digest them into peptides.

  • Mass Spectrometry: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18] For phosphoproteomics, an enrichment step for phosphopeptides is required.

  • Data Analysis:

    • Identify and quantify proteins and phosphosites across all samples.

    • Determine which proteins and phosphosites are significantly altered in the resistant models.

    • Integrate these findings with genomic and transcriptomic data to build a comprehensive model of the resistance mechanism. For example, upregulation of a receptor tyrosine kinase at both the transcript and protein level, along with increased phosphorylation of its downstream effectors, would be strong evidence for its role in driving resistance.

Part 4: Functional Validation of Putative Resistance Mechanisms

Hypotheses generated from omics data must be functionally validated to confirm a causal link between a specific molecular alteration and the resistant phenotype.

G cluster_0 Hypothesis Generation (Omics) cluster_1 Gain-of-Function Validation cluster_2 Loss-of-Function Validation Omics Genomic/Transcriptomic/ Proteomic Data Hypothesis Putative Resistance Gene (e.g., Gene X) Omics->Hypothesis Parental Parental (Sensitive) Cells Overexpress Overexpress Gene X (e.g., via lentivirus) Parental->Overexpress Test_GOF Test for BM635 Resistance (IC50 Shift) Overexpress->Test_GOF Resistant Resistant Cells Knockdown Knockdown/Knockout Gene X (e.g., siRNA, CRISPR) Resistant->Knockdown Test_LOF Test for Re-sensitization to BM635 Knockdown->Test_LOF

Sources

Method

Application Note: LC-MS/MS Quantification of BM635 Mesylate in Biological Matrices

This Application Note is designed for bioanalytical scientists and drug development professionals involved in the pharmacokinetic (PK) evaluation of BM635 , a potent anti-tubercular MmpL3 inhibitor. Abstract This protoco...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and drug development professionals involved in the pharmacokinetic (PK) evaluation of BM635 , a potent anti-tubercular MmpL3 inhibitor.

Abstract

This protocol details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of BM635 , a 1,5-diarylpyrrole derivative and potent inhibitor of the mycobacterial transporter MmpL3. While BM635 is administered as a mesylate salt to enhance aqueous solubility (from <1 µg/mL to >300 µg/mL), this method quantifies the protonated free base (


) in plasma. The workflow utilizes Liquid-Liquid Extraction (LLE) to mitigate matrix effects associated with the compound's high lipophilicity (LogD

~8.1), ensuring high sensitivity (LLOQ ~1–5 ng/mL) suitable for preclinical PK profiling.

Introduction & Scientific Rationale

The Analyte: BM635

BM635 is a lead compound targeting multi-drug resistant (MDR) Mycobacterium tuberculosis. It functions by inhibiting MmpL3 , a transporter essential for shuttling mycolic acids to the bacterial cell wall.[1]

  • Chemical Nature: Highly lipophilic pyrrole core with a morpholine side chain.

  • Salt Form: The mesylate salt (methanesulfonate) is critical for bioavailability. In the LC-MS source, the salt dissociates; the mesylate anion (

    
    ) is removed in the waste, and the positive electrospray mode detects the protonated BM635 cation.
    
Analytical Challenges & Strategy
ChallengeScientific Solution
High Lipophilicity (LogD > 8) Liquid-Liquid Extraction (LLE): Protein precipitation (PPT) often leaves residual lipids that suppress ionization for hydrophobic drugs. LLE with MTBE or Ethyl Acetate provides a cleaner extract.
Adsorption Losses Low-Binding Plastics: Use polypropylene tubes and avoid glass silanization issues. Add 0.1% Formic Acid to the reconstitution solvent to prevent sticking.
Carryover Needle Wash: A strong organic wash (ACN:IPA:Acetone) is required to remove the "sticky" lipophilic residues from the injector needle.

Materials & Instrumentation

  • Reference Standard: BM635 Mesylate (Purity >98%).[2]

  • Internal Standard (IS): BM212 (structural analog) or Verapamil-d3 (generic lipophilic IS).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Methyl tert-butyl ether (MTBE).

  • Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) coupled to UHPLC.

Experimental Protocol

Stock Solution Preparation
  • BM635 Stock (1 mg/mL): Dissolve BM635 Mesylate in DMSO . (Note: The salt is soluble in DMSO; aqueous stock is not recommended for long-term storage due to potential precipitation).

  • Working Solutions: Dilute stock in 50:50 ACN:Water to create calibration standards (1 – 2000 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is superior to PPT for BM635 due to its extreme hydrophobicity, effectively removing plasma phospholipids.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL). Vortex 10 sec.

  • Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether).

    • Alternative: Ethyl Acetate can be used if MTBE is unavailable, but MTBE usually provides a cleaner supernatant for basic drugs.

  • Agitation: Vortex vigorously for 5 mins or shake on a plate shaker at 1000 rpm.

  • Phase Separation: Centrifuge at 10,000 x g for 5 mins at 4°C.

  • Transfer: Transfer 400 µL of the upper organic layer to a clean 96-well plate or glass vial.

  • Evaporation: Dry under a nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 ACN:0.1% FA in Water). Vortex well.

LC-MS/MS Conditions
Chromatography (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Why: The ethylene-bridged hybrid (BEH) particle handles high pH if needed, but works excellently at low pH for basic analytes like BM635.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 10% B (Load)

    • 0.5 - 2.5 min: 10% -> 95% B (Elute lipophilic analyte)

    • 2.5 - 3.5 min: 95% B (Wash column)

    • 3.5 - 3.6 min: 95% -> 10% B

    • 3.6 - 5.0 min: 10% B (Re-equilibrate)

Mass Spectrometry (MRM Parameters)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions: Note: Transitions should be optimized by infusing the standard. Below are the predicted transitions based on the BM635 structure (Morpholine-Pyrrole cleavage).

AnalytePrecursor (Q1)Product (Q3)CE (eV)Role
BM635 393.2 (

)
88.1 (Morpholine ring)35Quantifier
BM635 393.2 306.1 (Loss of Morpholine)25Qualifier
IS (Verapamil) 455.3 165.1 30Internal Std

Method Logic & Pathway Visualization

The following diagram illustrates the bioanalytical workflow and the ionization logic for BM635.

BM635_Workflow cluster_logic Quantification Logic Sample Plasma Sample (BM635 Mesylate) Prep LLE Extraction (MTBE Solvent) Sample->Prep Dissociation of Salt Sep UHPLC Separation (C18, High Organic) Prep->Sep Removal of Lipids Ion ESI+ Source (BM635-H+ Formation) Sep->Ion Elution @ ~2.8 min Det MS/MS Detection (MRM: 393.2 -> 88.1) Ion->Det Fragmentation Note1 Mesylate salt dissociates in plasma. Method quantifies the Cation (Base).

Caption: Workflow for BM635 quantification, highlighting the dissociation of the mesylate salt and the critical LLE step for lipid removal.

Validation & Quality Control

To ensure Trustworthiness and regulatory compliance (FDA/EMA M10 Guidelines), the method must pass the following criteria:

ParameterAcceptance CriteriaExperimental Note
Linearity

Weighting

is recommended due to the wide dynamic range.
Accuracy

(20% at LLOQ)
Run QCs at Low, Medium, and High concentrations (e.g., 3, 100, 1600 ng/mL).
Precision CV

Intra-day (n=5) and Inter-day (3 days).
Matrix Effect

Compare post-extraction spike vs. neat solution. High lipophilicity makes this critical.
Recovery Consistent (>50%)Ensure MTBE extracts the drug efficiently; if low, try Ethyl Acetate.

Troubleshooting & "Field-Proven" Tips

  • Peak Tailing: BM635 contains a basic nitrogen (morpholine). If peak tailing occurs, increase the Ammonium Formate concentration in the aqueous mobile phase to 5-10 mM to mask silanols.

  • Carryover: Due to LogD ~8.1, BM635 sticks to tubing.

    • Fix: Use a needle wash of ACN:Isopropanol:Acetone (40:40:20) + 0.1% FA .

  • Solubility Crash: Do not dilute the DMSO stock directly into 100% water. Dilute into 50% ACN/Water to prevent precipitation of the lipophilic free base.

References

  • Poce, G., et al. (2018).[3] "In vivo potent BM635 analogue with improved drug-like properties."[3] European Journal of Medicinal Chemistry.

  • Fessler, J., Junge, K., & Beller, M. (2023).[4][5] "Applying green chemistry principles to iron catalysis: mild and selective domino synthesis of pyrroles from nitroarenes." Chemical Science.

  • MedChemExpress. "BM635 Mesylate Product Monograph & Chemical Properties."

  • FDA. "Bioanalytical Method Validation Guidance for Industry."

  • Xu, J., et al. (2017). "Discovery of BM635: A Potent MmpL3 Inhibitor for the Treatment of Tuberculosis."[6][7] ACS Medicinal Chemistry Letters. (Contextual citation for structure/activity).

Sources

Technical Notes & Optimization

Troubleshooting

how to improve BM635 mesylate stability in experimental assays

A Guide to Ensuring Experimental Integrity and Stability Welcome to the technical support center for BM635 mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Experimental Integrity and Stability

Welcome to the technical support center for BM635 mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper handling and use of BM635 mesylate in experimental assays. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to mitigate potential stability issues, ensuring the accuracy and reproducibility of your results.

BM635 mesylate is a promising anti-mycobacterial agent that targets the essential MmpL3 transporter. The mesylate salt form was specifically developed to enhance the aqueous solubility and bioavailability of the parent compound, BM635. However, like many small molecule inhibitors, its stability in aqueous assay environments can be a critical factor for generating reliable data. This guide provides a comprehensive overview of potential challenges and their solutions.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions and concerns regarding the stability of BM635 mesylate.

Q1: Why is my BM635 mesylate activity variable between experiments?

Variability in the activity of BM635 mesylate can often be traced back to issues with compound stability and handling. Inconsistent preparation of stock solutions, improper storage, and degradation in assay media can all contribute to fluctuating results. This guide will walk you through best practices to minimize these factors.

Q2: What is the recommended solvent for preparing BM635 mesylate stock solutions?

For initial solubilization, high-quality, anhydrous dimethyl sulfoxide (DMSO) is recommended. It is crucial to use a low percentage of DMSO in your final assay to avoid solvent-induced artifacts.

Q3: How should I store my BM635 mesylate stock solutions?

Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere, which can lead to compound precipitation upon freezing. Therefore, it's essential to use tightly sealed vials and handle them quickly when at room temperature.

Q4: Can I store BM635 mesylate in aqueous buffers?

It is generally not recommended to store BM635 mesylate in aqueous buffers for extended periods. Mesylate salts can be susceptible to hydrolysis, especially at non-neutral pH. Prepare fresh dilutions in your assay buffer from a DMSO stock solution immediately before each experiment.

Q5: Is BM635 mesylate sensitive to light?

While specific photostability data for BM635 mesylate is not extensively published, it is a general best practice to protect all small molecule inhibitors from light to prevent potential photodegradation.[1][2] Perform experiments under subdued lighting and store stock solutions and experimental plates in the dark whenever possible.

Troubleshooting Guide: Addressing BM635 Mesylate Instability

This section provides a structured approach to identifying and resolving common stability-related issues you may encounter during your experiments.

Issue 1: Low or No Activity of BM635 Mesylate

If you observe lower than expected or no activity of BM635 mesylate in your assay, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Compound Degradation in Stock Solution 1. Prepare a fresh stock solution of BM635 mesylate in anhydrous DMSO. 2. Compare the activity of the fresh stock to your existing stock. 3. Perform a quick purity check of your stock solution using HPLC, if available.Repeated freeze-thaw cycles or absorption of water into DMSO can lead to compound precipitation or degradation over time.
Incomplete Solubilization 1. Ensure the compound is fully dissolved in DMSO before making further dilutions. Gentle warming (to no more than 37°C) and vortexing can aid dissolution.Poorly soluble compounds can be challenging to get into solution. Undissolved particles will lead to an inaccurate final concentration.
Precipitation in Assay Media 1. Visually inspect your assay wells for any signs of precipitation after adding the compound. 2. Reduce the final concentration of BM635 mesylate in your assay. 3. Consider adding a small amount of a non-ionic surfactant like Tween-80 (typically 0.05%) to your assay buffer to improve solubility.The improved solubility of the mesylate salt does not guarantee complete solubility in all aqueous buffers, especially at higher concentrations.
pH-dependent Degradation 1. Measure the pH of your assay buffer. 2. If the pH is acidic or alkaline, consider if it's essential for your assay. If possible, adjust to a neutral pH (7.0-7.4).Mesylate salts can be prone to hydrolysis under non-neutral pH conditions, leading to the inactivation of the compound.[3]
Issue 2: Inconsistent Results and Poor Reproducibility

Inconsistent data is a common challenge when working with small molecules. Here’s how to troubleshoot this issue with BM635 mesylate:

Potential Cause Troubleshooting Steps Scientific Rationale
Variable Stock Solution Concentration 1. Always aliquot your DMSO stock solutions to avoid multiple freeze-thaw cycles of the main stock. 2. When thawing an aliquot, allow it to reach room temperature and vortex gently before use.Water condensation can occur during thawing, diluting the stock. Aliquoting minimizes this effect on the entire stock.
Adsorption to Plastics 1. Use low-adhesion polypropylene plates and pipette tips for your experiments. 2. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can sometimes help.Hydrophobic compounds can adsorb to the surface of standard plastics, reducing the effective concentration in your assay.
Time-dependent Degradation in Assay 1. Perform a time-course experiment to assess the stability of BM635 mesylate in your assay media over the duration of your experiment. 2. If degradation is observed, consider shortening the incubation time of your assay if possible.The compound may be slowly degrading in the aqueous environment of your assay, leading to a decrease in activity over time.

Experimental Protocols

To ensure the stability and activity of BM635 mesylate, follow these detailed protocols for stock solution preparation and stability assessment.

Protocol 1: Preparation of BM635 Mesylate Stock Solution
  • Materials:

    • BM635 mesylate powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, low-adhesion microcentrifuge tubes

  • Procedure:

    • Allow the vial of BM635 mesylate powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of powder using a calibrated analytical balance.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary.

    • Visually inspect the solution to confirm there are no undissolved particles.

    • Aliquot the stock solution into smaller volumes in tightly sealed, low-adhesion tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of BM635 Mesylate Stability in Assay Buffer

This protocol helps determine the stability of BM635 mesylate in your specific experimental buffer over time.

  • Materials:

    • BM635 mesylate DMSO stock solution

    • Your experimental assay buffer

    • 96-well plate

    • HPLC system (or a reliable bioassay)

  • Procedure:

    • Prepare a solution of BM635 mesylate in your assay buffer at the highest concentration you plan to use in your experiments.

    • Dispense this solution into multiple wells of a 96-well plate.

    • Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from one of the wells.

    • Analyze the concentration of intact BM635 mesylate in the sample using a validated HPLC method. Alternatively, you can test the activity of the aged solution in your bioassay compared to a freshly prepared solution.

    • Plot the concentration or activity of BM635 mesylate against time to determine its stability profile in your assay conditions.

Visualizing Workflows and Concepts

Diagrams can help clarify complex processes. Below are visualizations of key workflows and concepts related to BM635 mesylate stability.

G cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh BM635 Mesylate dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex & Gentle Warming dissolve->vortex aliquot Aliquot into Low-Adhesion Tubes vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Aliquot store->thaw Use Fresh Aliquot dilute Dilute in Assay Buffer thaw->dilute add Add to Assay Plate dilute->add incubate Incubate add->incubate

Caption: Recommended workflow for preparing and using BM635 mesylate.

G cluster_degradation Potential Degradation Pathways cluster_inactive Inactive/Less Active Forms BM635 BM635 Mesylate (Active) hydrolysis Hydrolysis (Acidic/Alkaline pH) BM635->hydrolysis photodegradation Photodegradation (Light Exposure) BM635->photodegradation precipitation Precipitation (Poor Solubility) BM635->precipitation degraded Degraded Products hydrolysis->degraded photodegradation->degraded precipitate Precipitated Compound precipitation->precipitate

Caption: Potential pathways leading to loss of BM635 mesylate activity.

References

  • Forced degradation studies of Osimertinib Mesylate. (n.d.). ResearchGate. Retrieved January 2, 2024, from [Link]

  • Identification of imatinib mesylate degradation products obtained under stress conditions. (2007). Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1794-1799. [Link]

  • Degradation kinetics and characterization of major degradants of binimetinib employing liquid chromatography-high resolution mass spectrometry. (2022). Journal of Pharmaceutical and Biomedical Analysis, 215, 114757. [Link]

  • Forced degradation studies for biopharmaceuticals. (2016). Pharmaceutical Technology, 40(5), 48-53. [Link]

  • Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. (2022). Asian Journal of Pharmaceutical Analysis, 12(3), 164-172. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2023). Biosciences Biotechnology Research Asia, 20(2). [Link]

  • Tosylates And Mesylates. (2015). Master Organic Chemistry. [Link]

  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. [Link]

  • Photoresponsive Small Molecule Inhibitors for the Remote Control of Enzyme Activity. (2022). Chembiochem, 23(11), e202200085. [Link]

  • Photoswitchable Inhibitors to Optically Control Specific Kinase Activity. (2017). ACS Chemical Biology, 12(9), 2433-2441. [Link]

  • Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. (2023). Journal of Pharmaceutical and Biomedical Analysis, 234, 115584. [Link]

  • Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations. (2022). International Journal of Molecular Sciences, 23(19), 11802. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2016). Molecules, 21(9), 1141. [Link]

  • Stress degradation studies on mebeverine hydrochloride and development of a validated stability indicating UPLC method. (2013). Journal of Pharmaceutical and Biomedical Analysis, 83, 137-143. [Link]

  • Development and application of the direct mycobacterial growth inhibition assay: a systematic review. (2024). Frontiers in Immunology, 15, 1351817. [Link]

  • Advice for making tosylate and mesylate salts? (2022). Reddit. [Link]

  • Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor. (2005). Water Research, 39(19), 4663-4678. [Link]

  • From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. (2023). CeMM. [Link]

  • Inhibition of Mycobacterial Growth In Vitro following Primary but Not Secondary Vaccination with Mycobacterium bovis BCG. (2016). Clinical and Vaccine Immunology, 23(10), 834-840. [Link]

  • IRB Barcelona reveals that destruction kinase drugs trigger protein degradation. (2023). IRB Barcelona. [Link]

  • A mycobacterial growth inhibition assay (MGIA) for bovine TB vaccine development. (2018). Vaccine, 36(30), 4565-4571. [Link]

  • Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry. (2011). Journal of the Serbian Chemical Society, 76(6), 805-819. [Link]

  • MmpL3 Inhibitor Screening Assays. (n.d.). CSU STRATA. [Link]

  • Selective Hydrolysis of Methanesulfonate Esters. (2017). The Journal of Organic Chemistry, 82(15), 8195-8201. [Link]

  • Assay Troubleshooting. (n.d.). MB. [Link]

  • Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. (2020). mBio, 11(4), e01339-20. [Link]

  • Hydrolysis of Salts - Chemistry. (2014). YouTube. [Link]

  • Kinase Inhibitors Double as Degraders. (2023). Technology Networks. [Link]

  • Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. (2019). ACS Infectious Diseases, 5(6), 1001-1012. [Link]

  • Mycobacterium Growth Inhibition Assay of Human Alveolar Macrophages as a Correlate of Immune Protection Following Mycobacterium bovis Bacille Calmette–Guérin Vaccination. (2018). Frontiers in Immunology, 9, 1637. [Link]

Sources

Optimization

identifying and mitigating off-target effects of BM635 in research

The following guide serves as a technical support resource for researchers utilizing BM635 (an MmpL3 inhibitor) in anti-mycobacterial studies. It addresses the critical challenges of hERG channel off-target liability , p...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for researchers utilizing BM635 (an MmpL3 inhibitor) in anti-mycobacterial studies. It addresses the critical challenges of hERG channel off-target liability , poor aqueous solubility , and bioavailability artifacts .

Topic: Identifying and Mitigating Off-Target Effects & Solubility Artifacts Compound Class: MmpL3 Inhibitor (Anti-tubercular agent) Primary Target: Mycobacterial membrane protein Large 3 (MmpL3) Major Off-Target Concern: hERG Potassium Channel (Cardiotoxicity)

Part 1: Experimental Design & Control (Pre-Experiment)

Q: I am observing inconsistent MIC values across replicates. How do I rule out solubility artifacts? A: BM635 is highly lipophilic and suffers from poor aqueous solubility, which often leads to compound precipitation in assay media. This creates "false" negatives (drug not reaching target) or "false" positives (aggregates disrupting membranes).

  • The Causality: In standard 96-well plate assays, BM635 may precipitate at concentrations >10 µM in aqueous buffers, even with DMSO.

  • Protocol Validation:

    • Visual Check: Use light microscopy (10x/40x) to inspect wells for crystal formation or "oiling out" before reading absorbance/fluorescence.

    • Solvent System: Ensure your stock is prepared in 100% DMSO. Do not exceed 0.5% final DMSO concentration in the assay, as higher levels can affect mycobacterial growth and exacerbate precipitation.

    • Mitigation: Consider using BM635-Mesylate (salt form) or encapsulating in nanoemulsions/niosomes (e.g., Tween 20/Almond oil formulations) to improve solubility and stability compared to the free base.

Q: What negative controls should I include to distinguish MmpL3 inhibition from general cytotoxicity? A: To prove the phenotype is driven by MmpL3 inhibition and not general membrane disruption or off-target eukaryotic toxicity:

  • Selectivity Index (SI): Run a parallel cytotoxicity assay on a mammalian cell line (e.g., Vero or HepG2). BM635 should show a high SI (Tox50/MIC50 > 100).[1] If toxicity is observed near the MIC, you are likely seeing off-target effects.

  • Resistant Mutants: Utilize M. tuberculosis strains with mmpL3 point mutations (e.g., G253E). If BM635 retains potency against these mutants, it indicates the compound is acting via an off-target mechanism (non-specific killing).

Part 2: Troubleshooting Off-Target Phenotypes (hERG Liability)

Q: My in vivo murine models are showing unexpected cardiac events or mortality. Could this be BM635? A: Yes. BM635 has a known hERG (human Ether-à-go-go-Related Gene) liability.

  • The Mechanism: The chemical structure of BM635 contains a protonatable nitrogen and a lipophilic tail, a pharmacophore often associated with hERG channel blockade. Inhibition of hERG delays ventricular repolarization (QT prolongation), leading to arrhythmias.

  • Diagnostic Step: You must screen for hERG inhibition early.

    • Assay: Automated Patch Clamp (e.g., QPatch) or Fluorescence Polarization hERG assays.

    • Threshold: If IC50 against hERG is < 10 µM (or within 30-fold of your therapeutic Cmax), this is a critical red flag.

Q: How do I differentiate between on-target MmpL3 inhibition and off-target hERG effects in my data? A: You cannot differentiate them in a simple bacterial kill curve. You must decouple the systems:

  • Bacterial Assay: Measures MmpL3 efficacy (On-target).

  • Cardiomyocyte Assay: Measures hERG/Ion channel safety (Off-target).

    • Note: If you are developing analogues, prioritize compounds where the hERG IC50 / MmpL3 MIC ratio is > 100 .

Part 3: Visualization of Signaling & Off-Target Pathways

The following diagram illustrates the divergent pathways of BM635: its intended therapeutic action on the Mycobacterial cell wall vs. its unintended blockade of host cardiac channels.

BM635_Pathway cluster_Bacteria Mycobacterium tuberculosis (Target) cluster_Host Host Organism (Off-Target Risk) BM635 BM635 (Small Molecule) MmpL3 MmpL3 Transporter (Inner Membrane) BM635->MmpL3 Inhibits (On-Target) hERG hERG K+ Channel (Cardiomyocyte) BM635->hERG Blocks (Off-Target) TMM Trehalose Monomycolate (TMM) MmpL3->TMM Blocks Translocation CellWall Cell Wall Synthesis (Mycolic Acid) TMM->CellWall Disrupts BactDeath Bacterial Lysis CellWall->BactDeath Leads to Repolarization Ventricular Repolarization hERG->Repolarization Impairs QT QT Interval Prolongation Repolarization->QT Causes Toxicity Arrhythmia / Toxicity QT->Toxicity Risk

Caption: Dual-action pathway showing BM635's therapeutic inhibition of MmpL3 in bacteria versus its cardiotoxic blockade of hERG channels in the host.

Part 4: Mitigation & Validation Workflow

Q: Can I chemically modify BM635 to reduce these off-target effects? A: Yes. Structure-Activity Relationship (SAR) studies suggest:

  • Salt Formation: Converting the free base to BM635-Mesylate significantly improves bioavailability (AUC increased ~4-fold) and solubility, reducing the need for high organic solvent concentrations that might confound toxicity data.

  • Core Modification: Variations around the central pyrrole core have been explored to maintain MmpL3 affinity while reducing lipophilicity (logP), which often correlates with hERG binding.

Q: What is the gold-standard workflow for validating a "clean" BM635 experiment? A: Follow this decision matrix:

StepAssayPass CriteriaFail Action
1 Solubility Check Clear solution at 20µM in media.Use Mesylate salt or Nano-formulation.
2 MmpL3 Potency MIC < 0.5 µM (H37Rv strain).[1][2]Check compound degradation/storage.
3 hERG Screen IC50 > 10-30 µM.STOP. Do not proceed to in vivo without cardiac monitoring.
4 Selectivity Mammalian Cytotoxicity IC50 > 50 µM.If < 10 µM, observed "antibacterial" effect may be general toxicity.
References
  • Poce, G., Consalvi, S., Cocozza, M., et al. (2017).[3] Pharmaceutical salt of BM635 with improved bioavailability. European Journal of Pharmaceutical Sciences.

  • Poce, G., Cocozza, M., Alfonso, S., et al. (2018). In vivo potent BM635 analogue with improved drug-like properties. European Journal of Medicinal Chemistry.

  • MedChemExpress. (n.d.). BM635 Product Information & Biological Activity.

  • De Matteis, F., et al. (2022). Nano-Based Drug Delivery Systems of Potent MmpL3 Inhibitors for Tuberculosis Treatment. Pharmaceutics.

Sources

Troubleshooting

optimizing BM635 mesylate concentration for in vitro cell culture experiments

Case ID: BM635-OPT-001 Status: Active Assigned Specialist: Senior Application Scientist, Cell Biology & Assay Development Subject: Optimizing BM635 Mesylate Concentration for In Vitro Assays Compound Identity & Scope Ver...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BM635-OPT-001 Status: Active Assigned Specialist: Senior Application Scientist, Cell Biology & Assay Development Subject: Optimizing BM635 Mesylate Concentration for In Vitro Assays

Compound Identity & Scope Verification

Are you working with the correct molecule? Before proceeding, confirm that your "BM635" refers to the 2-pyrrolyl-benzoxazole derivative identified as a potent antitubercular agent targeting the mycobacterial membrane protein Large 3 (MmpL3 ).

  • Compound: BM635 (Mesylate Salt)[1][2]

  • Primary Application: Anti-mycobacterial discovery (Mycobacterium tuberculosis).[1][3]

  • Mechanism: Inhibition of mycolic acid transport via MmpL3.

  • Key Challenge: While the mesylate salt form improves bioavailability compared to the parent compound, the molecule remains highly lipophilic. In aqueous cell culture media (pH 7.4), the salt dissociates, and the free base has a high risk of precipitation.

Core Protocol: Reconstitution & Storage

The foundation of a reproducible experiment is a stable stock solution. BM635 Mesylate is sensitive to moisture and pH shifts.

Q: How do I prepare a stable stock solution without precipitation?

A: Do not dissolve directly in aqueous media. Follow this "Solvent-First" approach.

  • Solvent Selection: Use sterile, anhydrous DMSO (Dimethyl Sulfoxide) .

    • Why? BM635 is hydrophobic. Water or ethanol yields poor solubility.

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Expert Insight: Avoid making stocks >50 mM. High-concentration stocks often crash out upon freezing/thawing cycles.

  • Dissolution: Vortex vigorously for 30-60 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 20-50

    
    L) to avoid freeze-thaw cycles. Store at -20°C (short term) or -80°C (long term).
    
Visual Workflow: Serial Dilution Logic

Use this logic to ensure your final DMSO concentration remains < 0.5% (ideally < 0.1%) to prevent solvent toxicity.

DilutionWorkflow cluster_tips Critical Checkpoints Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Dilution (100x Final Conc) (e.g. 100 u03BCM in Media/DMSO) Stock->Inter 1:100 Dilution (Keep DMSO constant if needed) Working Working Solution (2x Final Conc) (e.g. 2 u03BCM in Media) Inter->Working Dilute in Media (Rapid dispersion) Tip1 Check for crystals under microscope Inter->Tip1 Well Final Assay Well (1x Final Conc) (e.g. 1 u03BCM, <0.1% DMSO) Working->Well Add to Cells (1:1 Volume) Tip2 Warm media to 37u00B0C before mixing Working->Tip2

Caption: Step-wise dilution strategy to prevent "solvent shock" precipitation of BM635.

Dose Optimization Strategy

Finding the "Therapeutic Window" (Selectivity Index).

Q: What concentration range should I test?

A: You must balance efficacy (killing the bacteria) against toxicity (killing the host macrophage).

ParameterTarget ValueRecommended Test RangeRationale
MIC (Efficacy) ~0.12

M (H37Rv)
0.01

M – 2.0

M
Covers the expected MIC

and MIC

.
CC

(Toxicity)
> 10

M (Vero/HepG2)
1.0

M – 50

M
Determines the safety margin.
DMSO Control 0.1%Constant Must match the highest drug well.
Q: My cells are dying at 5 M. Is it the drug or the salt?

A: It is likely the drug's off-target effect or precipitation stress.

  • The "Crystal Stress" Effect: If BM635 precipitates at 5

    
    M, the micro-crystals can mechanically damage cells or trigger phagocytic stress in macrophages, leading to false-positive toxicity.
    
  • Validation Step: Centrifuge your media at 13,000 x g for 5 mins before adding to cells. If the toxicity disappears, your drug was precipitating.

Experimental Mechanism & Readouts

Understanding how BM635 functions helps you choose the right incubation times.

Mechanism of Action: MmpL3 Inhibition

BM635 targets the MmpL3 transporter, preventing the export of trehalose monomycolate (TMM) to the bacterial cell wall. This is a slow-onset mechanism compared to membrane disruptors.

Mechanism BM635 BM635 Mesylate (Extracellular) Entry Passive Diffusion into Macrophage BM635->Entry Phagosome Enters Phagosome (Intracellular M.tb) Entry->Phagosome Target Binds MmpL3 (Bacterial Membrane) Phagosome->Target Accumulation? Effect Blocks TMM Transport (Mycolic Acid Arrest) Target->Effect Inhibition Death Bacterial Lysis Effect->Death

Caption: Pathway of BM635 from media to bacterial target within the host macrophage.

Troubleshooting & FAQs

Q: I see variability in my MIC values between replicates. Why?

A: This is often due to Protein Binding . BM635 is highly lipophilic.[1][2][3] If you switch from 10% FBS to 5% FBS, or use a different lot of serum, the amount of "free drug" available to enter the bacteria changes significantly.

  • Fix: Standardize your FBS lot. For strict MIC determination, consider using Tyloxapol or low-serum media (if cells tolerate it) to minimize protein binding artifacts.

Q: The compound is sticking to my plasticware.

A: Highly lipophilic compounds like BM635 adsorb to polystyrene.

  • Fix: Use Glass-coated or Low-binding polypropylene plates for the intermediate dilution steps. Do not store dilute solutions (e.g., 1

    
    M) in plastic tubes for >1 hour before use.
    
Q: Can I use the Hydrochloride (HCl) salt instead?

A: You can, but the Mesylate salt was specifically engineered for better bioavailability and solubility profile (Poce et al., 2017). If you switch salts, you must re-calculate the molecular weight for your molarity calculations, as the stoichiometry differs.

References

  • Poce, G. et al. (2017). Pharmaceutical salt of BM635 with improved bioavailability. European Journal of Pharmaceutical Sciences, 99, 17-23.

  • Poce, G. et al. (2016). BM635: A new MmpL3 inhibitor with outstanding anti-mycobacterial activity. Bioorganic & Medicinal Chemistry, 24(16), 3758-3765.

  • Xu, Z. et al. (2019). Discovery of MmpL3 Inhibitors as Antitubercular Agents. Journal of Medicinal Chemistry, 62(3), 1342–1362.

Sources

Optimization

refining BM635 mesylate treatment protocols for in vivo studies

Topic: Refining BM635 Mesylate Treatment Protocols for In Vivo Studies Content Type: Technical Support Center (Q&A Format) Audience: Researchers, Scientists, Drug Development Professionals Welcome to the BM635 Mesylate T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining BM635 Mesylate Treatment Protocols for In Vivo Studies Content Type: Technical Support Center (Q&A Format) Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the BM635 Mesylate Technical Support Hub. This guide addresses the specific challenges associated with the in vivo application of BM635 mesylate , a potent inhibitor of the mycobacterial membrane protein Large 3 (MmpL3). While BM635 exhibits outstanding anti-mycobacterial activity in vitro, its translation to animal models is frequently hampered by physicochemical hurdles—specifically solubility, short half-life, and potential cardiotoxicity.

This interactive guide synthesizes field-proven troubleshooting steps with pharmacological principles to ensure your data is robust and reproducible.

Part 1: Formulation & Stability (The Chemistry Interface)

Q: I am seeing precipitation in my syringe immediately before dosing. How do I fix this?

A: Precipitation indicates that the mesylate salt is disproportionating back to the free base or "crashing out" due to the common ion effect or pH shifts. BM635 is highly lipophilic; the mesylate salt improves dissolution rate but does not indefinitely sustain supersaturation in aqueous vehicles.

Troubleshooting Protocol:

  • Switch Vehicles: If you are using simple Saline or PBS, stop immediately. The chloride ions can induce the "common ion effect," reducing solubility.

  • Adopt a Suspending Agent: Switch to a viscosity-enhancing vehicle.

    • Standard: 0.5% Methylcellulose (MC) or Hydroxypropyl methylcellulose (HPMC) + 0.1% Tween 80 in water.

    • Advanced (for high doses >50mg/kg): 20% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. This encapsulates the lipophilic core, preventing precipitation.

  • pH Adjustment: Ensure the final pH is slightly acidic to neutral (pH 5.5–6.5). Basic pH environments will strip the mesylate counter-ion, causing the free base to precipitate.

Q: Can I prepare the stock solution in DMSO and freeze it for long-term use?

A: Yes, but with strict caveats.

  • Stock: BM635 mesylate is stable in 100% DMSO at -20°C for up to 3 months.

  • Working Solution: Do NOT freeze the final aqueous formulation (e.g., DMSO/Water mix). Freeze-thaw cycles promote crystal growth (Ostwald ripening), leading to heterogeneous dosing. Prepare the final dosing suspension fresh daily (extemporaneous preparation).

Q: How do I verify if my formulation is "bio-relevant"?

A: A clear solution isn't always better if it precipitates in the stomach. Perform a Simulated Gastric Fluid (SGF) Challenge :

  • Add 100 µL of your formulation to 900 µL of SGF (pH 1.2).

  • Incubate at 37°C for 30 minutes.

  • Centrifuge and measure the supernatant concentration via HPLC.

  • Pass Criteria: >80% of the drug remains in solution/suspension without forming large aggregates.

Part 2: Administration & Dosing (The Biological Interface)

Q: We observe low efficacy in the acute TB infection model despite high in vitro potency (MIC 0.12 µM). Why?

A: This is the classic "PK/PD Disconnect" for BM635. The compound has a rapid clearance profile.

  • The Cause: BM635 has a short in vivo half-life (~1 hour in mice). A single daily dose (QD) allows plasma levels to drop below the Minimum Effective Concentration (MEC) for 18-20 hours, allowing bacterial regrowth.

  • The Fix:

    • Increase Frequency: Switch from QD to BID (Twice Daily) or TID (Three Times Daily) dosing.

    • Total Daily Dose: Target 50–100 mg/kg/day total. (e.g., 25 mg/kg TID).

    • Route: Oral gavage (PO) is preferred to mimic clinical routes, but ensure your vehicle (see Part 1) supports absorption.

Q: My mice are showing signs of lethargy or sudden mortality immediately after dosing. Is this vehicle toxicity?

A: It is likely hERG-mediated cardiotoxicity , not vehicle toxicity.

  • Mechanism: The BM635 structure contains a protonable nitrogen and a lipophilic tail, features often associated with hERG channel blockade. High Cmax (peak concentration) driven by rapid IV or IP bolus can trigger arrhythmias.

  • Immediate Action:

    • Slow Absorption: If using IP, switch to PO (Oral) to flatten the Cmax spike (the "Tmax shift").

    • Dose Fractionation: Split the high dose (e.g., 100 mg/kg) into two smaller doses spaced 4 hours apart.

Part 3: Experimental Readouts & Troubleshooting

Q: How do I distinguish between "drug failure" and "model failure"?

A: You must include a Pharmacokinetic (PK) Satellite Group .

  • Protocol: In a separate group of non-infected mice (n=3), administer the therapeutic dose.

  • Sampling: Collect blood at 0.5h, 1h, and 4h post-dose.

  • Analysis: If Cmax < 5x MIC (approx. < 1.0 µM), the drug is not reaching the target. If Cmax is high but efficacy is low, the bacteria may be in a non-replicating state (MmpL3 inhibitors are most effective against replicating cell walls).

Q: What are the critical readouts for MmpL3 inhibition specifically?

A: Beyond standard CFU counts, validate the mechanism of action in vivo:

  • TMM Accumulation: MmpL3 inhibition blocks the transport of Trehalose Monomycolate (TMM).[1]

  • Assay: Extract lipids from the lung homogenate or bacterial pellet. Perform TLC (Thin Layer Chromatography). A functional MmpL3 inhibitor will cause a distinct accumulation of TMM and a decrease in TDM (Trehalose Dimycolate).[1]

Visualizations
Figure 1: Formulation Decision Tree

Use this logic flow to select the optimal vehicle based on your specific dose requirements.

FormulationLogic Start Start: BM635 Mesylate Target Dose? LowDose Low Dose (< 25 mg/kg) Start->LowDose HighDose High Dose (> 25 mg/kg) Start->HighDose SimpleVehicle Standard Vehicle: 0.5% HPMC + 0.1% Tween 80 (pH 6.0) LowDose->SimpleVehicle ComplexVehicle Advanced Vehicle: 20% HP-beta-Cyclodextrin (Prevents precipitation) HighDose->ComplexVehicle Check Visual Check: Precipitation? SimpleVehicle->Check ComplexVehicle->Check Success Proceed to Dosing Check->Success Clear/Uniform Fail STOP: Adjust pH or Sonicate Check->Fail Cloudy/Crystals

Caption: Decision matrix for vehicle selection. High doses require cyclodextrins to maintain the mesylate salt in solution and prevent gastric precipitation.

Figure 2: MmpL3 Inhibition & Efficacy Workflow

The biological pathway and experimental checkpoints for validating BM635 efficacy.

MmpL3Workflow Drug BM635 Mesylate (Systemic Admin) Target Target: MmpL3 (Inner Membrane) Drug->Target Binding Failure Failure Mode: Rapid Clearance (t1/2 ~1h) Drug->Failure Metabolism Mech Mechanism: Blocks TMM Translocation Target->Mech Inhibition Outcome1 Cell Wall Defect (Lysis) Mech->Outcome1 Bactericidal Outcome2 TMM Accumulation (Lipid Analysis) Mech->Outcome2 Biomarker

Caption: Mechanism of Action workflow. Successful treatment requires sustained MmpL3 blockade to induce cell wall lysis; rapid clearance is the primary failure mode.

Summary of Key Parameters
ParameterSpecificationNotes
Compound BM635 MesylateStore powder at -20°C, desiccated.
Target MmpL3 (Mycobacteria)Essential for cell wall mycolic acid transport.[1][2][3]
Vehicle 0.5% HPMC / 0.1% Tween 80Alt: 20% HP-β-CD for high doses.
Dose Range 25 – 100 mg/kgFractionate dose (BID/TID) due to short t1/2.
Half-Life (t1/2) ~1.0 hour (Mouse)Requires frequent dosing for efficacy.
Safety Signal hERG / QT ProlongationMonitor for acute lethargy/mortality post-dose.
References
  • Poce, G., et al. (2017). Pharmaceutical salt of BM635 with improved bioavailability. European Journal of Pharmaceutical Sciences, 99, 17–23. [Link]

  • Li, W., et al. (2014). MmpL3 as a target for the treatment of tuberculosis. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(6), 1619–1627. [Link]

  • Tyang, S., et al. (2025). Novel Insights into the Mechanism of Inhibition of MmpL3. ResearchGate. [Link]

Sources

Troubleshooting

preventing degradation of BM635 mesylate during storage and handling

This is a technical support guide designed for researchers working with BM635 Mesylate , specifically in the context of its application as an MmpL3 inhibitor for anti-tubercular research. Product Class: Anti-mycobacteria...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with BM635 Mesylate , specifically in the context of its application as an MmpL3 inhibitor for anti-tubercular research.

Product Class: Anti-mycobacterial Agent (MmpL3 Inhibitor) Chemical Form: Mesylate Salt (Methanesulfonate) Primary Risk Factors: Hygroscopicity, Hydrolytic Degradation, Photostability

Core Preservation Logic: The Mesylate Paradox

To effectively handle BM635 Mesylate, you must understand the chemical trade-off inherent in its design.

The Logic: The mesylate salt form was developed specifically to overcome the poor aqueous solubility and high lipophilicity of the BM635 free base. While this significantly improves bioavailability and dissolution kinetics, it introduces a critical vulnerability: Hygroscopicity .

Mesylate salts have a high affinity for atmospheric moisture. When BM635 Mesylate absorbs water, two degradation pathways are accelerated:

  • Crystal Lattice Collapse: The transition from a crystalline solid to an amorphous or gummy state, making accurate weighing impossible.

  • Localized Acidic Microenvironment: Mesylate salts can generate a locally acidic pH on the surface of the solid upon moisture uptake, potentially catalyzing the hydrolysis of susceptible functional groups within the BM635 pharmacophore.

Storage & Handling Decision Matrix

The following logic flow dictates how you should store the compound based on its physical state.

StorageLogic Start BM635 Mesylate (Current State) StateCheck Is it Solid Powder or Solution? Start->StateCheck Solid Solid Powder StateCheck->Solid Solid Solution Solubilized (Liquid) StateCheck->Solution Liquid LongTerm Long-Term Storage (> 1 week) Solid->LongTerm ShortTerm Active Use (< 1 week) Solid->ShortTerm Action_Solid_Long Temp: -20°C Container: Amber Vial Atmosphere: Argon/N2 Flush Secondary: Desiccator Cabinet LongTerm->Action_Solid_Long Action_Solid_Short Temp: 4°C Container: Parafilm Sealed Environment: Dark/Dry ShortTerm->Action_Solid_Short SolventCheck Solvent Type? Solution->SolventCheck DMSO 100% DMSO Stock SolventCheck->DMSO DMSO Aqueous Aqueous / Media SolventCheck->Aqueous Water/Buffer Action_DMSO Aliquot immediately Store at -80°C Avoid Freeze-Thaw > 3 cycles DMSO->Action_DMSO Action_Aq DO NOT STORE Prepare Fresh Daily (High Hydrolysis Risk) Aqueous->Action_Aq

Figure 1: Decision matrix for storage conditions based on physical state and solvent composition. Note the critical prohibition on storing aqueous working solutions.

Standard Operating Procedures (SOPs)

Protocol A: The "Cold Chain" Receipt & Storage

Use this protocol immediately upon receiving the shipment.

  • Equilibration: Do not open the vial immediately upon removal from the shipping box if it contains cold packs. Allow the vial to equilibrate to room temperature (approx. 30–45 mins) inside a desiccator.

    • Why? Opening a cold vial in humid lab air causes immediate condensation on the hygroscopic salt, initiating degradation before you even begin.

  • Secondary Containment: Place the original amber vial inside a larger, airtight container (e.g., a 50mL Falcon tube or a dedicated desiccation jar) containing active silica gel beads.

  • Deep Freeze: Store the secondary container system at -20°C .

Protocol B: Solubilization & Stock Preparation

Target Concentration: Typically 10–50 mM in DMSO.

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

    • Warning: Do not use "old" DMSO that has been sitting open. DMSO is hygroscopic and "wet" DMSO will degrade BM635 over time.

  • Dissolution:

    • Weigh the BM635 Mesylate quickly.

    • Add DMSO to the vial.

    • Vortex for 30–60 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes. Avoid heating above 37°C.

  • Aliquoting (The "Single-Use" Rule):

    • Never store the bulk stock solution in one bottle.

    • Divide the stock into small aliquots (e.g., 20–50 µL) in light-proof microcentrifuge tubes.

    • Store at -80°C .

Troubleshooting & FAQs

Q1: My BM635 Mesylate powder has turned into a sticky yellow gum. Is it still usable?

Status: Likely Degraded.

  • Diagnosis: This is a classic sign of moisture uptake (deliquescence) followed by oxidation. The "gum" texture indicates the crystal lattice has collapsed due to water absorption. The yellowing suggests oxidative degradation of the amine functionalities or the pyridine/aromatic rings often present in this class of MmpL3 inhibitors.

  • Action: Discard. Re-purifying a gummy mesylate salt is difficult and rarely yields a sterile, quantified product suitable for biological assays.

Q2: Can I dissolve BM635 Mesylate directly in cell culture media or PBS?

Answer: No, not for stock solutions.

  • Reasoning: While the mesylate salt is more soluble than the free base, it is still a lipophilic drug. Adding it directly to aqueous buffer often results in "crashing out" (micro-precipitation) that is invisible to the naked eye but affects IC50 values.

  • Correct Workflow:

    • Dissolve in 100% DMSO (Stock).

    • Dilute the DMSO stock into the media/buffer immediately prior to use.

    • Ensure final DMSO concentration is <0.5% (or as tolerated by your specific M. tuberculosis strain or cell line).

Q3: I see a precipitate when I thaw my DMSO stock from -80°C.

Status: Common / Recoverable.

  • Cause: DMSO freezes at 18.5°C. Upon thawing, the solution may be locally supersaturated, or the temperature shock may have induced crystallization.

  • Fix:

    • Warm the tube in your hand or a 37°C water bath for 2–3 minutes.

    • Vortex vigorously.

    • Crucial Check: Inspect against a light source. If the solution is clear, proceed. If cloudiness persists after warming, the compound may have degraded or the DMSO has absorbed too much water (reducing solubility).[1]

Q4: Why does the protocol specify "Anhydrous" DMSO? Standard DMSO is cheaper.

Answer: To prevent hydrolysis. Standard laboratory grade DMSO can contain significant water content (0.1%–1%). Since you are storing stocks for months, this water content is sufficient to hydrolyze the mesylate salt over time, especially during freeze-thaw cycles where ice crystal formation can exclude the drug, concentrating it in the remaining liquid phase with the impurities.

Experimental Workflow Visualization

The following diagram illustrates the correct pathway for preparing BM635 for an MIC (Minimum Inhibitory Concentration) assay, minimizing degradation risks.

Workflow Step1 Step 1: Thaw (37°C, 2 min) Step2 Step 2: Dilution A (Intermediate) Solvent: Media + 5% DMSO Step1->Step2 1:10 Dilution PrecipCheck Check for Precipitation Step2->PrecipCheck Step3 Step 3: Dilution B (Final Assay) Solvent: 100% Media PrecipCheck->Step1 Cloudy (Sonicate) PrecipCheck->Step3 Clear

Figure 2: Serial dilution workflow to prevent "solvent shock" precipitation when moving from 100% DMSO to aqueous media.

References

  • Poce, G., et al. (2017). Pharmaceutical salt of BM635 with improved bioavailability.[2] European Journal of Pharmaceutical Sciences, 99, 17-23.

    • Context: Establishes the rationale for the mesylate salt form (bioavailability vs. solubility)
  • BenchChem Technical Support. (2025). MK-7246 solubility and stability issues in DMSO.[1]

    • Context: Cited for general protocols regarding DMSO stock stability and the risks of room temperature storage for similar lipophilic research compounds.
  • Serajuddin, A. T. (2007).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Gaylord Chemical Company. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data.[1][3][4][5]

    • Context: Reference for DMSO freezing points, hygroscopicity, and compatibility with organic bases.[5]

Sources

Optimization

how to address batch-to-batch variability of synthetic BM635 mesylate

Addressing Batch-to-Batch Variability in Synthetic MmpL3 Inhibitors Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Addressing Batch-to-Batch Variability in Synthetic MmpL3 Inhibitors

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Physicochemical drift, Hydration state normalization, Impurity profiling (Alkyl Mesylates)

Executive Summary: The "Invisible" Variable

BM635 (an MmpL3 inhibitor) exhibits poor aqueous solubility in its free base form. The mesylate salt (BM635-Mes) was developed to enhance bioavailability (AUC increase ~4-fold) and solubility.[1] However, synthetic mesylate salts are notorious for hygroscopic drift and polymorphism .

If your MIC values against M. tuberculosis or in vivo PK profiles are inconsistent between batches, the root cause is rarely biological. It is likely a molarity error caused by variable solvation (hydration) states or salt disproportionation. This guide provides the forensic protocols to standardize your experiments.

Part 1: Diagnostic Troubleshooting (Q&A)
Q1: Why do my MIC/IC50 values shift significantly (>3-fold) between new batches of BM635 Mesylate?

Diagnosis: You are likely dosing based on "gravimetric weight" rather than "molar equivalent." Technical Insight: BM635 Mesylate is hygroscopic. Depending on the drying method used by the synthesis CRO, Batch A might be anhydrous, while Batch B is a hemi- or monohydrate.

  • The Trap: If you weigh 10 mg of Batch A (Anhydrous, MW ~488) and 10 mg of Batch B (Monohydrate, MW ~506), you are delivering 3.5% less active drug in Batch B. Over time, moisture absorption can increase this error to >10%.

  • The Fix: Always request the Certificate of Analysis (CoA) for "Water Content (Karl Fischer)" and "Solvent Content." Recalculate your stock solution preparation based on the adjusted molecular weight.

Q2: The compound precipitates in my aqueous buffer despite being the "soluble" mesylate salt. Why?

Diagnosis: Salt Disproportionation (The "pHmax" Effect). Technical Insight: Mesylate salts are salts of a strong acid (methanesulfonic acid). In weak buffers or at neutral pH, the salt can dissociate. If the local pH at the dissolving particle surface exceeds the pHmax (pH of maximum solubility), the poorly soluble free base (BM635) precipitates out.

  • The Fix:

    • DMSO Stock: Ensure the stock is fully dissolved in 100% DMSO first.

    • Acidic Shift: When diluting into aqueous media, ensure the buffer capacity is sufficient to maintain a pH < 6.0, or accept that precipitation may occur at high concentrations (>50 µM) in neutral media.

Q3: I see an extra peak in my HPLC traces. Is this a degradation product?

Diagnosis: Potential Genotoxic Impurity (Alkyl Mesylate) or Free Base. Technical Insight: If methanol or ethanol was used during the synthesis or purification of BM635 Mesylate, the methanesulfonic acid can react with the alcohol to form Methyl Mesylate (MMS) or Ethyl Mesylate (EMS) . These are potent genotoxins. Alternatively, the "impurity" might simply be the free base eluting differently if your HPLC method is not pH-buffered.

  • The Fix: Run a "Genotoxic Impurity Screen" (GC-MS) if this is for in vivo use. For HPLC, ensure your mobile phase contains 0.1% Formic Acid or TFA to keep the species protonated.

Part 2: Critical Workflow Visualizations
Figure 1: The "Batch Failure" Forensic Flowchart

Use this logic tree when a new batch fails to reproduce previous data.

BatchFailureAnalysis Start Symptom: Inconsistent Biological Data (MIC Shift / PK Drop) CheckSolubility Step 1: Visual Solubility Check (Is there precipitate in stock?) Start->CheckSolubility PrecipitateYes Yes: Precipitate Visible CheckSolubility->PrecipitateYes Turbid PrecipitateNo No: Solution Clear CheckSolubility->PrecipitateNo Clear CheckpH Check Buffer pH vs. pKa (Is pH > 6?) PrecipitateYes->CheckpH Disproportionation Root Cause: Salt Disproportionation (Free Base Precipitation) CheckpH->Disproportionation pH too high CheckWater Step 2: Check Water Content (TGA or Karl Fischer) PrecipitateNo->CheckWater WaterHigh Water > 2% CheckWater->WaterHigh High Moisture WaterLow Water < 1% CheckWater->WaterLow MolarityError Root Cause: Molarity Error (Hydrate vs. Anhydrous) WaterHigh->MolarityError CheckXRD Step 3: Solid State XRD (Crystalline vs. Amorphous) WaterLow->CheckXRD PolymorphChange Root Cause: Polymorph Drift (Different Dissolution Rate) CheckXRD->PolymorphChange Pattern Mismatch

Caption: Figure 1. Systematic troubleshooting of BM635 mesylate variability. Prioritize hydration state (molarity) and pH-dependent solubility (disproportionation) before investigating chemical degradation.

Part 3: Standardization Protocols

To ensure data integrity, implement these protocols for every incoming batch of BM635 Mesylate.

Protocol A: The "Molar Normalization" Weighing Method

Do not rely on the label weight. Mesylates are hygroscopic sponges.

ParameterBatch A (Example)Batch B (Example)Impact
Label Claim 98% Purity98% PurityLooks identical.
Water Content (KF) 0.5% (Anhydrous)4.2% (Monohydrate)Critical Difference
Residual Solvent 0.1%1.5% (Ethanol)Mass Deviation
Effective MW 488.5 g/mol 516.2 g/mol Batch B is heavier.
Action Weigh 10.0 mgWeigh 10.57 mg To get equal moles.

Step-by-Step:

  • Desiccate: Store solid BM635 Mesylate in a desiccator at -20°C. Warm to Room Temperature (RT) before opening to prevent condensation.

  • Analyze: If no CoA is available, run Thermogravimetric Analysis (TGA) . A weight loss <100°C indicates water/solvent.

  • Calculate:

    
    
    
Protocol B: Handling Alkyl Mesylate Risks

Safety Advisory for In Vivo Studies. Synthetic routes using Methanol (MeOH) or Ethanol (EtOH) with Methanesulfonic acid can generate Methyl Mesylate (MMS) or Ethyl Mesylate (EMS).

  • Threshold: Regulatory limits are often < 5 ppm.

  • Detection: Standard HPLC-UV cannot detect these. You must use GC-MS or derivatization methods.

  • Recommendation: If purchasing from a custom synthesis house, specify: "Synthesis must be performed in non-alcoholic solvents (e.g., THF, Ethyl Acetate) for the final salt formation step."

Part 4: Storage & Stability Workflow
Figure 2: The "Hygroscopic Shield" Storage Protocol

Mesylate salts can deliquesce (turn to liquid) if mishandled.

StorageProtocol Arrival Batch Arrival (Solid Powder) Aliquot Aliquot Immediately (Avoid freeze-thaw) Arrival->Aliquot Minimize air exposure Seal Seal under Argon/N2 (Parafilm + Desiccant) Aliquot->Seal Freeze Store at -20°C Seal->Freeze Use Usage: Warm to RT -> Weigh -> Discard excess Freeze->Use Experiment Day Use->Freeze NEVER refreeze

Caption: Figure 2. Optimal storage workflow. Aliquoting is mandatory to prevent repeated moisture exposure during weighing, which alters the effective molecular weight of the remaining bulk.

References
  • Poce, G., et al. (2017). "Pharmaceutical salt of BM635 with improved bioavailability."[2][3] European Journal of Pharmaceutical Sciences, 99, 17-23.[3] Key Finding: Establishes the mesylate salt as the superior form for solubility but highlights the necessity of physicochemical characterization.

  • Poce, G., et al. (2018). "In vivo potent BM635 analogue with improved drug-like properties."[4] European Journal of Medicinal Chemistry, 145, 539-550.[3] Key Finding: Discusses the hit-to-lead optimization and PK properties of the BM635 scaffold.

  • Snodin, D. J. (2006). "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology, 45(1), 79-90. Key Finding: Definitive guide on the formation and avoidance of genotoxic impurities in mesylate salt synthesis.

  • Elder, D. P., et al. (2010). "Pharmaceutical salts: Optimization of solubility or even more?" American Pharmaceutical Review. Key Finding: General principles of salt selection, emphasizing the risks of hygroscopicity and disproportionation in mesylates.

Sources

Reference Data & Comparative Studies

Validation

Optimizing BM635 Bioavailability: The Superiority of the Mesylate Salt Form

The following guide provides an in-depth technical analysis of BM635 salt forms, focusing on the superiority of the mesylate salt for bioavailability in anti-tubercular drug development. Executive Summary: The Solubility...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of BM635 salt forms, focusing on the superiority of the mesylate salt for bioavailability in anti-tubercular drug development.

Executive Summary: The Solubility Bottleneck

BM635 is a potent small-molecule inhibitor of the mycobacterial membrane protein Large 3 (MmpL3), a critical transporter in Mycobacterium tuberculosis (Mtb) cell wall synthesis.[1] Despite its outstanding in vitro potency (MIC = 0.12 µM against H37Rv), the clinical progression of the free base form has been hampered by poor aqueous solubility and high lipophilicity , resulting in suboptimal oral bioavailability (~46%) and rapid clearance (half-life ~1h).[1]

This guide compares the physicochemical and pharmacokinetic performance of BM635 salt forms.[2][3] Experimental data confirms that BM635 Mesylate (BM635-Mes) is the superior candidate , offering significantly enhanced solubility and in vivo exposure compared to the Hydrochloride (HCl), Tartrate, and Citrate forms.

Comparative Analysis: BM635 Mesylate vs. Alternatives

The selection of a counterion is not merely a chemical modification but a strategic intervention to alter the crystal lattice energy and dissolution kinetics. The following analysis synthesizes data from key pharmaceutical profiling campaigns (e.g., Poce et al., 2017).

Physicochemical Performance Matrix
FeatureBM635 Mesylate (Recommended)BM635 Hydrochloride (Standard)BM635 Free Base (Control)Citrate / Tartrate
Aqueous Solubility High (>5-fold increase vs. HCl)ModerateVery Low (< 0.1 mg/mL)Low to Moderate
Common Ion Effect Negligible (Robust in gastric fluid)Significant (Solubility drops in stomach Cl⁻)N/ANegligible
Hygroscopicity Low (Stable Monohydrate)Variable (Risk of hydrates)Non-hygroscopicHigh (Often deliquescent)
Bioavailability (F%) High (>60%) Moderate (~40-50%)Moderate (~46%)Low
In Vivo Efficacy Superior (Best bactericidal activity)StandardBaselineSuboptimal
The Mechanistic "Why": Mesylate Superiority

Why does the mesylate salt outperform the hydrochloride, despite HCl being the industry default?

  • Lattice Energy & Solvation: Methanesulfonic acid is a strong acid (pKa ~ -1.9), ensuring complete protonation of the BM635 pyrrole core. The resulting crystal lattice of BM635-Mes typically possesses lower lattice energy than the tightly packed HCl crystal, reducing the energy barrier for solvation.

  • The Common Ion Effect: In the gastric environment (pH 1.2), chloride ions are abundant (~0.1 M). For BM635-HCl, this high concentration of counterions shifts the equilibrium toward the precipitate (Le Chatelier’s principle), drastically reducing dissolution rates. Mesylate ions are not present in gastric fluid, allowing BM635-Mes to maintain supersaturation longer, driving absorption.

  • Lipophilicity Balance: The mesylate anion adds polar surface area without compromising the membrane permeability of the cation once dissociated, facilitating a "dissolve-and-permeate" mechanism essential for BCS Class II/IV drugs.

Scientific Mechanism: MmpL3 Inhibition

To understand the biological imperative of improving BM635 exposure, one must visualize its target. BM635 inhibits MmpL3, the "flippase" responsible for transporting Trehalose Monomycolate (TMM) across the inner membrane.

MmpL3_Pathway cluster_cytoplasm Cytoplasm (Mycolic Acid Synthesis) cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall FASII FAS-II System (Elongation) TMM_Cyto TMM (Cytoplasmic) FASII->TMM_Cyto Biosynthesis MmpL3 MmpL3 Transporter (Target) TMM_Cyto->MmpL3 Substrate Loading TMM_Peri TMM (Periplasmic) MmpL3->TMM_Peri Translocation (Flipping) BM635 BM635-Mes (Inhibitor) BM635->MmpL3 Inhibition (Blockade) CellWall Mycobacterial Cell Wall (Integrity) BM635->CellWall Cell Lysis / Death TDM Trehalose Dimycolate (Cord Factor) TMM_Peri->TDM Antigen 85 Complex TDM->CellWall Assembly

Figure 1: Mechanism of Action. BM635 targets the MmpL3 transporter.[4][5] Inhibition prevents the translocation of Trehalose Monomycolate (TMM) to the periplasm, halting cell wall assembly and inducing bactericidal effects.[5][6]

Experimental Validation Protocols

To replicate these findings or validate new salt forms, the following self-validating protocols are recommended.

Protocol A: Thermodynamic Solubility & Stability Testing

Rationale: To distinguish between kinetic supersaturation and true equilibrium solubility.

  • Preparation: Suspend excess solid (BM635-Mes, BM635-HCl) in 5 mL of media (Water, SGF pH 1.2, FaSSIF pH 6.5).

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Filter supernatant using a 0.22 µm PVDF filter (pre-saturated to prevent drug adsorption).

  • Assay: Quantify via HPLC-UV (C18 column, Acetonitrile:Water gradient).

  • Self-Validation Step: Measure pH at the end of the experiment. If the final pH deviates >0.5 units from the start, the salt may have disproportionated (converted back to free base). This is a critical failure mode for HCl salts.

Protocol B: Intrinsic Dissolution Rate (IDR)

Rationale: IDR correlates better with in vivo absorption dynamics than static solubility.

  • Pellet Formation: Compress 100 mg of pure salt into a rotating disk die (Wood’s apparatus) at 2000 psi.

  • Dissolution: Immerse in 500 mL dissolution medium at 37°C, rotating at 100 rpm.

  • Sampling: Withdraw samples every 2 minutes for the first 20 minutes.

  • Calculation: Plot Cumulative Amount Dissolved vs. Time. The slope is the IDR.

    • Success Criterion: BM635-Mes should exhibit a linear release profile with a slope > 2x that of the Free Base.

Synthesis of BM635 Mesylate

For researchers synthesizing this compound for validation:

  • Dissolution: Dissolve BM635 free base (1 eq) in anhydrous Ethanol/Dichloromethane (3:1 v/v).

  • Acid Addition: Add Methanesulfonic acid (1.05 eq) dropwise at 0°C.

  • Crystallization: Stir at room temperature for 2 hours. A white precipitate should form.

  • Isolation: Filter and wash with cold diethyl ether.

  • Drying: Dry under vacuum at 40°C to constant weight.

    • Note: Verify stoichiometry via 1H-NMR (shift in aromatic peaks) and Elemental Analysis .

References

  • Poce, G., et al. (2017). Pharmaceutical salt of BM635 with improved bioavailability.[1][2] European Journal of Pharmaceutical Sciences, 99, 17-23.[3] [Link][1][3]

  • Xu, Z., et al. (2017). MmpL3 is the cellular target of the antitubercular pyrrole derivative BM635. Organic & Biomolecular Chemistry, 15, 571-578. [Link]

  • Li, W., et al. (2014). New insights into the MmpL3 transporter of Mycobacterium tuberculosis. Future Microbiology, 9(5), 577-580. [Link]

  • Kumar, L., et al. (2013). Salt Selection in Drug Development: A Review. Pharmaceutical Technology, 37(3). [Link]

Sources

Comparative

Comparative Analysis: BM635 Mesylate vs. First-Line Antitubercular Agents

Executive Summary BM635 mesylate represents a significant advancement in the "hit-to-lead" development of antitubercular agents, functioning as a potent inhibitor of MmpL3 (Mycobacterial membrane protein Large 3). Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BM635 mesylate represents a significant advancement in the "hit-to-lead" development of antitubercular agents, functioning as a potent inhibitor of MmpL3 (Mycobacterial membrane protein Large 3). Unlike first-line drugs such as Isoniazid (INH) and Rifampicin (RIF) which target mycolic acid synthesis and RNA transcription respectively, BM635 targets the translocation of mycolic acids across the plasma membrane.

This guide provides a technical comparison of BM635 mesylate against standard regimens, focusing on mechanistic differentiation, in vitro potency, and pharmacokinetic optimization. The mesylate salt form is specifically highlighted for its superior bioavailability compared to the free base.

Part 1: Mechanistic Profiling & Target Validation

The MmpL3 Bottleneck

First-line drugs like Isoniazid inhibit the synthesis of mycolic acids (FAS-II pathway). BM635 acts downstream of this process. It binds to MmpL3, the flippase responsible for transporting Trehalose Monomycolate (TMM) from the cytoplasm to the periplasmic space. Inhibition leads to the accumulation of TMM inside the cell and a lack of Trehalose Dimycolate (TDM) in the outer membrane, causing rapid cell lysis.

Pathway Visualization

The following diagram illustrates the distinct intervention points of BM635 versus standard care drugs within the mycobacterial cell envelope.

TB_Pathway cluster_cyto Cytoplasm cluster_mem Inner Membrane cluster_peri Periplasm / Cell Wall FAS1 FAS-I Pathway (Fatty Acid Synthesis) FAS2 FAS-II Pathway (Mycolic Acid Elongation) FAS1->FAS2 TMM_Cyto TMM (Cytoplasmic) FAS2->TMM_Cyto MmpL3 MmpL3 Transporter (Flippase) TMM_Cyto->MmpL3 Substrate TMM_Peri TMM (Periplasmic) MmpL3->TMM_Peri Translocation TDM TDM (Cord Factor) Mycolyl-Arabinogalactan TMM_Peri->TDM Ag85 Complex INH Isoniazid (INH) (Targets InhA) INH->FAS2 Inhibits BM635 BM635 Mesylate (Targets MmpL3) BM635->MmpL3 Blocks Transport

Figure 1: Mechanism of Action Comparison. INH prevents mycolic acid formation; BM635 prevents its transport, leading to substrate accumulation and cell death.

Part 2: Comparative Performance Analysis

In Vitro Potency & Pharmacokinetics

BM635 mesylate exhibits high potency against M. tuberculosis H37Rv, comparable to Isoniazid and superior to Ethambutol in molar terms. The mesylate salt is critical for in vivo efficacy due to improved solubility.

FeatureBM635 MesylateIsoniazid (INH)Rifampicin (RIF)Ethambutol (EMB)
Primary Target MmpL3 (Transporter)InhA (Synthesis)RpoB (Transcription)EmbB (Polymerization)
MIC (H37Rv) 0.12 - 0.6 µM*0.02 - 0.2 µg/mL (~0.15 - 1.4 µM)0.05 - 0.5 µg/mL1.0 - 5.0 µg/mL
Bactericidal Activity RapidRapid (Dividing cells)RapidBacteriostatic
Resistance Frequency ~10⁻⁸ (Estimated for class)10⁻⁶10⁻⁸10⁻⁵
Bioavailability (F) High (Mesylate form)>90%90-95%80%
Solubility Improved (Salt form)HighLow (pH dependent)High
Cross-Resistance None with 1st lineHigh with EthionamideRareNone

*Note: MIC values for BM635 vary by assay conditions. The free base typically shows 0.12 µM, while the mesylate salt is reported around 0.6 µM in some specific assays, likely due to MW correction and assay variability.

Key Advantages of BM635 Mesylate
  • No Cross-Resistance: Because MmpL3 is distinct from InhA, KatG, or RpoB, BM635 retains full potency against MDR-TB and XDR-TB strains resistant to INH and RIF.

  • Synergy Potential: Targeting the cell wall at two different points (Synthesis via INH + Transport via BM635) theoretically creates a "double-tap" effect, destabilizing the cell envelope more rapidly.

  • Bioavailability: The mesylate salt improves the Area Under the Curve (AUC) by approximately 4-fold compared to the free base, addressing the lipophilicity issues common to MmpL3 inhibitors.

Part 3: Experimental Protocols for Validation

To validate BM635 mesylate in your workflow, use the following self-validating protocols.

Protocol A: MIC Determination (REMA Assay)

Objective: Determine the Minimum Inhibitory Concentration using Resazurin Microtiter Assay.

  • Preparation:

    • Dissolve BM635 Mesylate in DMSO to create a 10 mM stock.

    • Prepare M. tuberculosis H37Rv culture adjusted to OD₆₀₀ 0.001 (~10⁵ CFU/mL) in 7H9 broth supplemented with OADC.

  • Plate Setup:

    • Use a 96-well plate. Add 100 µL of culture to all wells.

    • Perform serial 2-fold dilutions of BM635 (Range: 10 µM to 0.01 µM).

    • Include Controls : Rifampicin (Positive Control), DMSO only (Growth Control), Media only (Sterility).

  • Incubation:

    • Incubate at 37°C for 7 days.

  • Readout:

    • Add 30 µL of 0.01% Resazurin (Alamar Blue).

    • Incubate for 24 hours.

    • Result: Pink = Growth (Viable), Blue = No Growth (Inhibited). MIC is the lowest concentration preventing color change.

Protocol B: MmpL3 Inhibition Validation (TMM Accumulation)

Objective: Confirm MOA by detecting TMM accumulation (substrate of MmpL3).

  • Labeling:

    • Grow Mtb to mid-log phase. Add [¹⁴C]-acetate to the culture.

  • Treatment:

    • Split culture: Treat Tube A with 5x MIC of BM635 Mesylate; Treat Tube B with DMSO (Control). Incubate for 4 hours.

  • Extraction:

    • Harvest cells by centrifugation.

    • Extract lipids using CHCl₃:CH₃OH (2:1).

  • Analysis (TLC):

    • Resolve lipids on Silica Gel 60 TLC plates using solvent system: CHCl₃:CH₃OH:H₂O (65:25:4).

    • Expose to phosphor screen.

    • Validation: BM635 treated cells will show a darker/larger band for TMM and a fainter/absent band for TDM compared to control, confirming transport blockage.

Experimental Workflow Diagram

Protocol_Flow cluster_controls Controls Start Compound (BM635 Mesylate) Screen Primary Screen (REMA / MIC) Start->Screen Hit Hit Confirmation (MIC < 1 µM) Screen->Hit If Potent MOA MOA Validation (Lipid Extraction) Hit->MOA TLC TLC Analysis (TMM Accumulation) MOA->TLC INH_Ctrl INH (FAS-II Control) DMSO_Ctrl DMSO (Vehicle)

Figure 2: Validation workflow. The critical step for BM635 is the lipid extraction (MOA) phase to distinguish it from general cell-wall inhibitors.

References

  • Poce, G., et al. (2018). In vivo potent BM635 analogue with improved drug-like properties.[1] European Journal of Medicinal Chemistry.

  • Poce, G., et al. (2017). Pharmaceutical salt of BM635 with improved bioavailability. European Journal of Pharmaceutical Sciences.

  • MedChemExpress. BM635 Mesylate Product Datasheet.

  • World Health Organization. Global Tuberculosis Report (Standard Drug Regimens).

  • Palomino, J.C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[2][3][4][5][6]

Sources

Validation

head-to-head study of BM635 and other novel anti-tuberculosis compounds

Executive Summary: The MmpL3 Frontier In the landscape of anti-tuberculosis (anti-TB) drug discovery, the mycobacterial membrane protein Large 3 (MmpL3) has emerged as a high-value target.[1][2][3] BM635 , a 1,5-diphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The MmpL3 Frontier

In the landscape of anti-tuberculosis (anti-TB) drug discovery, the mycobacterial membrane protein Large 3 (MmpL3) has emerged as a high-value target.[1][2][3] BM635 , a 1,5-diphenylpyrrole derivative, represents a potent class of MmpL3 inhibitors designed to overcome the physicochemical limitations of its predecessor, BM212.

This guide provides a head-to-head technical analysis of BM635 against SQ109 (a clinical-stage MmpL3 inhibitor) and Bedaquiline (the current gold standard for novel MOAs). We analyze in vitro potency, pharmacokinetic (PK) optimization via salt forms, and mechanistic distinctions.

Key Finding: While BM635 exhibits superior in vitro potency (MIC ~0.12 µM) compared to SQ109, its clinical viability hinges on formulation strategies (e.g., mesylate salt) to mitigate high lipophilicity and rapid metabolic clearance.

Mechanistic Architecture

To understand the efficacy of BM635, one must map its interference point within the mycolic acid pathway. Unlike Isoniazid, which targets early-stage synthesis (FAS-II), BM635 and SQ109 blockade the translocation of Trehalose Monomycolate (TMM) across the inner membrane.

Signal Pathway: Mycolic Acid Translocation

The following diagram illustrates the critical "chokepoint" created by MmpL3 inhibition.

MmpL3_Pathway Cytoplasm Cytoplasm FASII FAS-II System (Elongation) Cytoplasm->FASII TMM_Cyto TMM (Cytoplasmic) FASII->TMM_Cyto Synthesis MmpL3 MmpL3 Transporter (Inner Membrane) TMM_Cyto->MmpL3 Substrate Loading TMM_Peri TMM (Periplasmic) MmpL3->TMM_Peri Translocation Ag85 Antigen 85 Complex TMM_Peri->Ag85 CellWall Mycolyl-Arabinogalactan (Cell Wall Core) Ag85->CellWall Esterification INH Isoniazid (INH) INH->FASII Inhibits BM635 BM635 / SQ109 BM635->MmpL3 BLOCKS

Figure 1: MmpL3 inhibition by BM635 prevents TMM translocation, leading to substrate accumulation and cell wall collapse.

Head-to-Head Performance Data

The following data synthesizes results from key studies (Poce et al., MedChemExpress validation) comparing BM635 with relevant comparators.

Table 1: In Vitro Potency (MIC) against M. tuberculosis H37Rv
CompoundTargetMIC (µM)MIC (µg/mL)Potency Status
BM635 MmpL30.12 - 0.60 0.06 - 0.29Superior
SQ109MmpL30.70 - 1.560.20 - 0.50Moderate
BM212MmpL31.50 - 5.000.70 - 2.40Baseline (Parent)
BedaquilineATP Synthase0.03 - 0.120.01 - 0.06Gold Standard
IsoniazidInhA0.05 - 0.200.01 - 0.03Clinical Standard

Scientist's Note: BM635 shows a ~5-10 fold improvement in potency over the clinical candidate SQ109. However, raw potency must be weighed against physicochemical properties (see Table 2).

Table 2: Pharmacokinetic (PK) Profiling (Mouse Model)

Data normalized to 50 mg/kg oral dose unless otherwise noted.

ParameterBM635 (Free Base)BM635 (Mesylate Salt)Interpretation
Cmax (ng/mL) ~7502970 Salt form increases peak exposure by ~4x.
Tmax (h) 2.00.8Faster absorption with Mesylate.
AUC (ng·h/mL) LowHigh (4x increase) Significant bioavailability improvement.[4]
Half-life (t1/2) 1.0 h1.0 hRapid clearance remains a liability.
Solubility PoorImprovedCritical for oral formulation.

Experimental Protocols (Self-Validating Systems)

To reproduce these data or screen novel derivatives, use the following validated protocols.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC

Purpose: Determine the Minimum Inhibitory Concentration (MIC) colorimetrically.

  • Preparation:

    • Culture M. tuberculosis H37Rv in 7H9 broth (supplemented with 10% OADC, 0.2% glycerol, 0.05% Tween 80) to mid-log phase (OD600 ~0.6–0.8).

    • Dilute culture to a theoretical OD600 of 0.001 (approx. 10^5 CFU/mL).

  • Plate Setup:

    • Use 96-well sterile plates.

    • Add 100 µL of 7H9 medium to all wells.[5]

    • Compound: Add 100 µL of BM635 stock (in DMSO) to column 1. Perform serial 2-fold dilutions across to column 10.

    • Controls: Column 11 = Growth Control (Bacteria only); Column 12 = Sterile Control (Media only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to columns 1–11.

  • Incubation:

    • Seal and incubate at 37°C for 7 days.

  • Readout (The Validation Step):

    • Add 30 µL of 0.01% Resazurin (Alamar Blue) solution.

    • Incubate for 24 hours.

    • Result: Blue = No Growth (Inhibition); Pink = Growth (Metabolic activity).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.[5]

Protocol B: MmpL3 Inhibition Validation (TMM Accumulation)

Purpose: Confirm MOA by detecting accumulation of the substrate (TMM) and depletion of the product (TDM).

  • Treatment: Treat Mtb cultures with 4x MIC of BM635 for 4–12 hours. Include SQ109 as a positive control and DMSO as negative.

  • Labeling: Pulse with [14C]-acetate for the final 2 hours of treatment.

  • Extraction:

    • Harvest cells by centrifugation.

    • Extract lipids using CHCl3:CH3OH (2:1 v/v).

  • Analysis (TLC):

    • Separate lipids on Silica Gel 60 plates using solvent system: CHCl3:CH3OH:H2O (65:25:4).

    • Visualize via autoradiography.

  • Causality Check:

    • BM635 Effect: You must observe a distinct darkening of the TMM band (accumulation) and fading of the TDM band (depletion) compared to the DMSO control. If TMM does not accumulate, the target is likely not MmpL3.

Critical Analysis & Future Outlook

The Solubility Challenge

While BM635 is biologically potent, its "brick-dust" solubility profile (common in pyrrole derivatives) hampers its transition to the clinic. The Mesylate salt (BM635-Mes) is the critical bridge, improving bioavailability significantly.[4] However, the short half-life (1h) suggests that BM635 may require:

  • Formulation Engineering: Nanocarriers (e.g., Niosomes or Nanoemulsions) to extend release.

  • Structural Analoging: Modification of the pyrrole core to block metabolic soft spots (e.g., fluorination) without losing MmpL3 affinity.

Synergy and Combination Therapy

MmpL3 inhibitors weaken the cell wall, theoretically increasing the permeability of the bacterium to other drugs.

  • Hypothesis: BM635 + Rifampicin.[1][5]

  • Mechanism: BM635 compromises the outer membrane barrier; Rifampicin penetrates more easily to inhibit RNA polymerase.

  • Data Support: Synergy has been observed with other MmpL3 inhibitors (e.g., SQ109) and bedaquiline, suggesting BM635 is a prime candidate for "backbone" regimens in MDR-TB.

Safety Profile (hERG)

A recurrent risk with lipophilic MmpL3 inhibitors is hERG channel blockade (cardiotoxicity). While BM635 improves upon BM212, rigorous QT-prolongation studies are required. The Selectivity Index (SI) > 100 (Cytotoxicity vs. MIC) is promising, but hERG specific assays are the " go/no-go " gate.

References

  • Poce, G., et al. (2017). Pharmaceutical salt of BM635 with improved bioavailability.[3][4][6] European Journal of Pharmaceutical Sciences.[3][4]

  • MedChemExpress. BM635 Mesylate Product Datasheet and Biological Activity.

  • Li, W., et al. (2014). MmpL3 as a target for the treatment of drug-resistant nontuberculous mycobacterial infections. Frontiers in Microbiology.

  • Xu, Z., et al. (2017). Spectacular efficacy of SQ109 against MDR-TB. Journal of Antimicrobial Chemotherapy.

  • World Health Organization. Consolidated guidelines on tuberculosis: Module 4: Treatment.

Sources

Comparative

comparing the in vivo efficacy of BM635 mesylate in different mouse models of TB

Topic: Comparative In Vivo Efficacy of BM635 Mesylate in Murine TB Models Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists Executive Summary & Compound Profile BM635 Mesylate re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative In Vivo Efficacy of BM635 Mesylate in Murine TB Models Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists

Executive Summary & Compound Profile

BM635 Mesylate represents a significant advancement in the development of MmpL3 inhibitors, a class of anti-tubercular agents targeting the mycobacterial membrane protein Large 3 (MmpL3).[1] While the parent compound (BM635 free base) demonstrated potent in vitro activity, its translation to in vivo efficacy was historically hampered by poor aqueous solubility and limited oral bioavailability. The mesylate salt formulation overcomes these physicochemical barriers, enabling therapeutic exposure levels in murine models.

This guide objectively evaluates BM635 mesylate against standard-of-care (SOC) agents and alternative MmpL3 inhibitors, focusing on pharmacokinetic (PK) optimization and bactericidal efficacy in acute and chronic infection models.

Compound Snapshot
FeatureDescription
Chemical Class 1,5-Diarylpyrrole derivative
Target MmpL3 (Mycobacterial membrane protein Large 3)
Mechanism Inhibition of Trehalose Monomycolate (TMM) translocation
Key Advantage Mesylate salt improves AUC 4-fold over free base
MIC (H37Rv) 0.08 – 0.6 µM (Strain dependent)

Mechanistic Basis: MmpL3 Inhibition[1][2][3]

To understand the efficacy of BM635, one must understand its target. MmpL3 is essential for the transport of trehalose monomycolate (TMM) from the cytoplasm to the periplasmic space/outer membrane, where it is converted into trehalose dimycolate (TDM) and mycolyl-arabinogalactan.[2] BM635 acts by blocking this proton-motive-force-driven transport, leading to the accumulation of toxic TMM precursors and rapid cell wall destabilization.

Diagram 1: MmpL3 Inhibition Pathway

The following diagram illustrates the disruption of mycolic acid transport by BM635.

MmpL3_Mechanism Cytoplasm Cytoplasm (TMM Synthesis) TMM_Cyto TMM (Precursor) Cytoplasm->TMM_Cyto InnerMembrane Inner Membrane (MmpL3 Transporter) TMM_Peri TMM (Exported) InnerMembrane->TMM_Peri Translocation (Blocked) CellDeath Cell Lysis & Bacterial Death InnerMembrane->CellDeath Accumulation of Toxic Precursors Periplasm Periplasm (Cell Wall Assembly) TMM_Cyto->InnerMembrane Substrate Loading TDM TDM & Mycolyl-AG (Mature Cell Wall) TMM_Peri->TDM Ag85 Complex BM635 BM635 Mesylate (Inhibitor) BM635->InnerMembrane Inhibits Proton Motive Force

Caption: BM635 targets MmpL3, blocking TMM translocation. This halts cell wall biosynthesis, causing precursor toxicity and cell lysis.

Comparative Efficacy Analysis

Pharmacokinetic Drivers of Efficacy

The primary failure mode for many pyrrole-based MmpL3 inhibitors is poor bioavailability. The mesylate salt of BM635 critically alters this profile. In CD-1 mice, the mesylate salt demonstrates superior solubility and exposure compared to the hydrochloride salt or free base.

Table 1: Pharmacokinetic Comparison (Oral Dose 50 mg/kg in Mice)

ParameterBM635 Free BaseBM635 MesylateImprovement Factor
Cmax (ng/mL) ~7002970 4.2x
Tmax (h) 2.00.8 Faster Absorption
AUC (ng·h/mL) LowHigh ~4x Increase
Solubility Poor (<1 µg/mL)High Enables rapid dissolution

Data Source: Synthesized from Poce et al. (Eur J Pharm Sci, 2017) and related PK profiling.

In Vivo Efficacy: Acute Murine Infection Model

In the standard acute infection model (BALB/c mice infected with M. tuberculosis H37Rv), BM635 mesylate exhibits dose-dependent bactericidal activity.

  • Model: BALB/c mice, aerosol infection (~100 CFU implantation).

  • Treatment Start: Day 1 post-infection (Acute/Early phase).

  • Duration: 4 weeks.

Table 2: Efficacy vs. Standard Comparators (Lung CFU Reduction)

Treatment GroupDose (mg/kg)Log10 Reduction (vs Control)Efficacy Interpretation
Vehicle Control N/A0 (Baseline growth ~6-7 log)Rapid bacterial expansion
BM635 Mesylate 50~1.5 - 2.0 Significant bactericidal activity
BM635 Mesylate 100> 2.5 Approaching sterilization
Isoniazid (INH) 25~2.5 - 3.0Standard rapid killer
Moxifloxacin (MXF) 100~2.0Comparable efficacy

Key Insight: The ED99 (Effective Dose for 99% reduction) of BM635 mesylate is approximately 49 mg/kg .[3] This places it within the potency range of first-line oral TB drugs, validating the salt formulation strategy.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for evaluating BM635 mesylate. These protocols are designed to be self-validating through the use of internal controls.

Protocol: Efficacy Evaluation in Acute Murine TB

Objective: Determine the log-reduction in lung viral load after 4 weeks of treatment.

  • Infection (Day -1):

    • Use a Glas-Col inhalation exposure system.[4]

    • Inoculate BALB/c mice with M. tuberculosis H37Rv to achieve a lung implantation of ~2.0 log10 CFU.

    • Validation: Sacrifice 3 mice on Day 0 to confirm implantation dose.

  • Grouping (Day 0):

    • Randomize mice into groups (n=6 per group): Vehicle, BM635 Mesylate (Low/High dose), Isoniazid (Positive Control).

  • Treatment (Day 1 - Day 28):

    • Formulation: Dissolve BM635 Mesylate in 0.5% Methylcellulose (MC) or HPMC. Note: Ensure complete dissolution; the mesylate salt should not require harsh co-solvents like DMSO.

    • Administer via oral gavage (PO) once daily (QD), 5 days/week.

  • Enumeration (Day 29):

    • Euthanize mice. Aseptically remove lungs and spleen.

    • Homogenize tissues in PBS.[4]

    • Plate serial dilutions on Middlebrook 7H11 agar supplemented with OADC.

    • Incubate at 37°C for 3-4 weeks before counting colonies.

Diagram 2: Experimental Workflow

Visualizing the critical path for efficacy validation.

Experiment_Workflow Infection Aerosol Infection (H37Rv, ~100 CFU) Validation Implantation Check (Day 1, n=3) Infection->Validation QC Step Treatment Treatment Phase (4 Weeks, Daily Oral) Infection->Treatment Start Dosing Necropsy Necropsy & Plating (Lung/Spleen) Treatment->Necropsy End Point Analysis Data Analysis (Log10 CFU Reduction) Necropsy->Analysis

Caption: Standardized workflow for in vivo efficacy testing of BM635 mesylate.

Expert Commentary & Limitations

Causality of Salt Selection: The shift from free base to mesylate is not merely a formulation convenience; it is the primary driver of in vivo efficacy. The free base of BM635 suffers from solubility-limited absorption (Class II/IV in BCS). The mesylate salt reduces the lattice energy, enhancing dissolution rate in the gastric fluid, which directly correlates to the 4-fold increase in AUC. Without this specific modification, the compound fails to reach MIC concentrations in the lung tissue.

Limitations of Current Models: Most published data on BM635 utilizes the BALB/c acute model. While effective for screening bactericidal activity, this model lacks the caseous necrotic granulomas seen in human TB.

  • Recommendation: Future evaluation should prioritize the Kramnik (C3HeB/FeJ) mouse model. MmpL3 inhibitors often struggle penetrating necrotic lesions. Verifying BM635's efficacy in hypoxic, necrotic granulomas is the critical "Go/No-Go" step for clinical progression.

References

  • Poce, G., et al. (2017). Pharmaceutical salt of BM635 with improved bioavailability. European Journal of Pharmaceutical Sciences, 99, 17-23. Link

  • Poce, G., et al. (2018). In vivo potent BM635 analogue with improved drug-like properties.[5] European Journal of Medicinal Chemistry, 145, 539-550. Link[5]

  • Li, W., et al. (2014). Novel insights into the mechanism of inhibition of MmpL3, a target of multiple pharmacophores in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(11), 6413-6423. Link

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